MBC-11 triethylamine
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H35N4O14P3 |
|---|---|
Molecular Weight |
612.4 g/mol |
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1 |
InChI Key |
KSJMUOBBQFQDAA-UIRRGPDLSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MBC-11 Triethylamine: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBC-11 is a novel, first-in-class bone-targeting conjugate drug. It comprises the bisphosphonate etidronate, which serves as a bone-homing moiety, covalently linked to the antimetabolite cytarabine, a potent chemotherapeutic agent. This unique construct is designed to deliver the cytotoxic payload directly to the site of bone metastases, thereby increasing local efficacy while minimizing systemic toxicity. The triethylamine salt of MBC-11 is a specific formulation of this conjugate. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of MBC-11, with a focus on its triethylamine form. Detailed experimental protocols for its synthesis and characterization, alongside a visualization of its signaling pathway, are presented to support further research and development in the field of targeted cancer therapy.
Chemical Structure and Identification
MBC-11 is a conjugate of etidronate and cytarabine. The triethylamine salt form incorporates triethylamine as a counter-ion.
Chemical Name: [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid, triethylamine salt
Molecular Formula (for MBC-11 free acid): C₁₁H₂₀N₃O₁₄P₃
Structural Diagram of MBC-11:
(A 2D structural diagram of the MBC-11 molecule would be presented here if image generation were supported.)
Physicochemical Properties
A summary of the known and predicted physicochemical properties of MBC-11 and its triethylamine salt is provided in the table below. This data is essential for formulation development, analytical method development, and pharmacokinetic studies.
| Property | MBC-11 (Free Acid) | MBC-11 Triethylamine Salt | Data Source |
| Molecular Weight | 511.21 g/mol | 612.39 g/mol (for the mono-triethylamine salt) | PubChem[1] |
| Molecular Formula | C₁₁H₂₀N₃O₁₄P₃ | C₁₇H₃₅N₄O₁₄P₃ (for the mono-triethylamine salt) | PubChem[1] |
| Appearance | Predicted: Solid | Predicted: Solid | - |
| Solubility | Predicted: Soluble in water | Predicted: Enhanced aqueous solubility over the free acid | General chemical principles |
| XlogP3 | -4.5 | Not available | PubChem[1] |
| Hydrogen Bond Donors | 9 | 10 (including the triethylammonium ion) | PubChem[1] |
| Hydrogen Bond Acceptors | 16 | 16 | PubChem[1] |
| Rotatable Bond Count | 7 | 10 | PubChem |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of MBC-11 and its triethylamine salt, based on established principles of chemical conjugation and salt formation. These protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Proposed Synthesis of MBC-11 (Etidronate-Cytarabine Conjugate)
This proposed synthesis involves the activation of the phosphonate group of etidronate followed by coupling with the 5'-hydroxyl group of cytarabine.
Materials:
-
Cytarabine
-
Etidronate
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)
-
High-purity water and solvents for HPLC analysis
Procedure:
-
Activation of Etidronate: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve etidronate in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution with stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours to form the activated etidronate intermediate.
-
Coupling Reaction: In a separate flask, dissolve cytarabine in anhydrous pyridine. Add this solution dropwise to the activated etidronate solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol).
-
Characterization: The purified MBC-11 conjugate should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the structure and the formation of the phosphonate ester linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Preparation of this compound Salt
Materials:
-
Purified MBC-11 (free acid)
-
Triethylamine
-
Ethanol or other suitable solvent
-
Diethyl ether or other suitable anti-solvent
Procedure:
-
Salt Formation: Dissolve the purified MBC-11 in a minimal amount of ethanol. In a separate container, prepare a solution of triethylamine (1.0-1.1 equivalents) in ethanol.
-
Precipitation: Slowly add the triethylamine solution to the MBC-11 solution with stirring. The triethylamine salt of MBC-11 should precipitate out of the solution. If precipitation is slow, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce precipitation.
-
Isolation and Drying: Collect the precipitated salt by filtration and wash with a small amount of cold ethanol and then with diethyl ether. Dry the product under vacuum to obtain the this compound salt.
-
Characterization:
-
NMR Spectroscopy: To confirm the presence of the triethylammonium counter-ion.
-
Elemental Analysis: To determine the elemental composition and confirm the salt stoichiometry.
-
HPLC: To confirm the purity of the salt.
-
Mechanism of Action and Signaling Pathway
MBC-11 is designed for targeted delivery of cytarabine to bone tissue. Its mechanism of action can be broken down into several key steps:
-
Bone Targeting: The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the primary mineral component of bone. This allows the conjugate to accumulate in areas of high bone turnover, such as those affected by metastatic cancer.
-
Hydrolysis and Drug Release: Once localized in the bone microenvironment, the phosphonate ester bond linking etidronate and cytarabine is hydrolyzed, releasing the two active components.
-
Cytarabine Activity: The released cytarabine is taken up by rapidly dividing cancer cells. Inside the cell, it is phosphorylated to its active triphosphate form, ara-CTP.
-
Inhibition of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase, and it is also incorporated into the DNA strand. The presence of the arabinose sugar moiety in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to chain termination and the inhibition of DNA replication and repair. This ultimately induces apoptosis in the cancer cells.
Signaling Pathway and Experimental Workflow Diagram
References
An In-depth Technical Guide to MBC-11: A Bone-Targeting Conjugate of Etidronate and Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBC-11 is a first-in-class, bone-targeting conjugate that covalently links the bisphosphonate etidronate with the chemotherapeutic agent cytarabine (araC).[1][2][3] This novel molecule is designed to selectively deliver cytarabine to the bone matrix, thereby concentrating its cytotoxic effects on cancer cells within the bone microenvironment while minimizing systemic toxicity.[4] Preclinical and early clinical studies have demonstrated the potential of MBC-11 in treating cancer-induced bone disease (CIBD) by simultaneously inhibiting bone resorption and exerting anti-tumor activity.[1] This technical guide provides a comprehensive overview of the core science behind MBC-11, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Rationale for a Bone-Targeting Conjugate
Bone is a frequent site of metastasis for several cancers, including breast, prostate, and lung cancer, as well as the primary site for hematological malignancies like multiple myeloma. Cancer in the bone disrupts the normal bone remodeling process, leading to skeletal-related events (SREs) such as pathological fractures, spinal cord compression, and severe bone pain, which significantly impact patient quality of life.
Conventional chemotherapies often struggle to achieve therapeutic concentrations in the bone due to its unique physiological environment. MBC-11 was developed to overcome this limitation by utilizing the bone-homing properties of etidronate, a bisphosphonate known to have a high affinity for hydroxyapatite, the primary mineral component of bone. By conjugating etidronate to cytarabine, a potent antimetabolite that inhibits DNA synthesis, MBC-11 is designed to:
-
Targeted Delivery: Concentrate the cytotoxic payload (cytarabine) at sites of high bone turnover, which are characteristic of bone metastases.
-
Dual Mechanism of Action: Exert both the anti-resorptive effects of etidronate and the cytotoxic effects of cytarabine directly at the tumor site.
-
Improved Therapeutic Index: Reduce systemic exposure to cytarabine, thereby mitigating off-target toxicities such as myelosuppression.
Mechanism of Action
Upon intravenous administration, the etidronate moiety of MBC-11 binds to the hydroxyapatite in the bone matrix. The conjugate is subsequently hydrolyzed, releasing cytarabine and etidronate. Etidronate exerts its anti-resorptive effects by inhibiting osteoclast activity. The locally released cytarabine is then available for uptake by proliferating cancer cells in the bone, where it inhibits DNA synthesis and induces apoptosis.
Signaling Pathway and Cellular Effects
The precise signaling pathways involved in the anti-tumor effect of the released cytarabine within the bone microenvironment are expected to follow its known mechanism of action. Once internalized by cancer cells, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into DNA by DNA polymerase. This incorporation leads to the termination of DNA chain elongation and the induction of apoptosis. The etidronate component, in addition to its targeting role, directly inhibits osteoclast function, thereby disrupting the "vicious cycle" of tumor growth and bone destruction.
Preclinical Data
Preclinical studies in mouse models of multiple myeloma and breast cancer-induced bone disease have demonstrated the efficacy of MBC-11.
In Vivo Efficacy
The following table summarizes the key findings from a study using a multiple myeloma mouse model (KAS-6/1-MIP1alpha cells).
| Parameter | Treatment Group | Result | p-value |
| Femur Bone Mineral Density (BMD) Improvement | MBC-11 (0.04 µ g/day ) | 13% increase vs. PBS | p=0.025 |
| MBC-11 (4.0 µ g/day ) | 16% increase vs. PBS | p=0.017 | |
| Zoledronate | Improved femur BMD | p≤0.01 vs. PBS | |
| Mean Survival | MBC-11 | 95 days | p=0.047 vs. PBS |
| PBS | 77 days | - | |
| Zoledronate | 86 days | p=0.53 vs. PBS | |
| Table 1: In vivo efficacy of MBC-11 in a mouse model of multiple myeloma. |
These results indicate that MBC-11 not only improves bone health but also significantly increases overall survival compared to the control group. Notably, while zoledronate, a potent bisphosphonate, also improved BMD, it did not significantly improve survival, highlighting the importance of the cytotoxic component of MBC-11.
Clinical Data: Phase I Study
A first-in-human, Phase I, open-label, dose-escalation study of MBC-11 was conducted in patients with advanced solid cancers and cancer-induced bone disease.
Study Design and Patient Population
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Design: Standard "3+3" dose escalation design.
-
Patient Population: 15 patients with advanced solid cancers and CIBD.
-
Dosage Cohorts: 0.5, 1.0, 2.5, 5.0, and 10 mg/kg/day.
-
Administration: Daily for 5 days of every 4-week cycle for up to four cycles.
Safety and Tolerability
The principal toxicity observed was myelosuppression, which was dose-dependent. The Maximum Tolerated Dose (MTD) was determined to be 5 mg/kg/day.
| Dose Level | Key Adverse Events |
| 10 mg/kg | Dose-limiting grade 4 neutropenia and thrombocytopenia in 2 of 3 patients. |
| ≤ 5 mg/kg | Generally well-tolerated with grade 1-2 myelosuppression. |
| Table 2: Safety profile of MBC-11 in the Phase I clinical trial. |
Pharmacokinetics
Pharmacokinetic analysis of MBC-11 and its metabolites was performed. The data is consistent with the drug's design, showing that a portion of MBC-11 is hydrolyzed in the blood, while a significant fraction binds to the bone mineral and subsequently releases cytarabine.
| Parameter | Value (at 5 mg/kg dose) |
| Systemic araC Exposure | 1 µM |
| Table 3: Key pharmacokinetic parameter of MBC-11. |
This systemic exposure to cytarabine is 5- to 10-fold lower than that required for efficacy in leukemia patients, underscoring the benefit of targeted delivery.
Efficacy
Efficacy was assessed through various measures, including bone turnover markers, pain reduction, and metabolic activity of bone lesions via 18F-FDG-PET/CT imaging.
| Efficacy Measure | Result |
| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels. |
| Pain Reduction | Reported by 6 of 13 patients with baseline pain. |
| Metabolic Response (18F-FDG-PET/CT) | Partial metabolic response in 3 patients; Stable metabolic response in 3 patients. |
| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 110 of 211 (52%) bone lesions after two cycles. |
| ≥25% reduction in 85 of 133 (64%) bone lesions in patients who received four cycles. | |
| Table 4: Efficacy results from the Phase I clinical trial of MBC-11. |
These findings provide evidence of the biological activity of MBC-11 in reducing the metabolic activity of cancer cells in the bone.
Experimental Protocols
While specific, detailed protocols for the synthesis and preclinical evaluation of MBC-11 are not publicly available, this section outlines the general methodologies based on the available literature for similar compounds and the reported clinical trial design.
Synthesis of Etidronate-Cytarabine Conjugate (MBC-11)
The synthesis of a bisphosphonate-drug conjugate like MBC-11 would generally involve a multi-step chemical process to covalently link the two parent molecules. A plausible synthetic route would involve the activation of the phosphate group on cytarabine monophosphate (ara-CMP) and subsequent reaction with the hydroxyl group of etidronate to form a phosphoanhydride bond.
In Vitro Cytotoxicity Assay
Standard colorimetric assays such as the MTT or MTS assay would be used to determine the half-maximal inhibitory concentration (IC50) of MBC-11 in various cancer cell lines.
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Cell Seeding: Plate cancer cells (e.g., multiple myeloma, breast cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of MBC-11, cytarabine, and etidronate (as controls) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan and measure the absorbance at the appropriate wavelength. Calculate the IC50 values by plotting cell viability against drug concentration.
In Vivo Animal Model of Bone Metastasis
The efficacy of MBC-11 would be evaluated in an established animal model of bone metastasis, such as the one described using 4T1/luc breast cancer cells or KAS-6/1-MIP1alpha multiple myeloma cells in immunodeficient mice.
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Tumor Cell Inoculation: Inject the cancer cells into the mice via an appropriate route to induce bone metastases (e.g., intracardiac or intratibial injection).
-
Treatment Administration: Once tumors are established (monitored by bioluminescence imaging for luciferase-expressing cells), administer MBC-11, vehicle control, and other relevant controls (e.g., free cytarabine, etidronate) at specified doses and schedules.
-
Efficacy Assessment: Monitor tumor burden using bioluminescence imaging, and assess bone integrity using techniques like X-ray or micro-CT. Measure overall survival.
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Pharmacokinetic and Biodistribution Studies: At specified time points after drug administration, collect blood and tissue samples to determine the concentration of MBC-11 and its metabolites using methods like LC-MS/MS.
Future Directions
The promising results from the Phase I study warrant further clinical development of MBC-11. A Phase II study is planned to further evaluate the efficacy of MBC-11 in patients with bone-dominant metastatic castration-resistant prostate cancer or breast cancer. Future research may also explore the potential of MBC-11 in other malignancies with a predilection for bone metastasis and in combination with other therapeutic agents.
Conclusion
MBC-11 represents a novel and promising strategy for the treatment of cancer-induced bone disease. By targeting the delivery of a potent cytotoxic agent to the bone, MBC-11 has the potential to improve therapeutic outcomes while reducing systemic toxicity. The data from preclinical and early clinical studies are encouraging and support the continued investigation of this first-in-class bone-targeting conjugate.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MBC-11 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
The Role of Triethylamine in the Formulation of MBC-11: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a novel, first-in-class bone-targeting conjugate chemically linking the bisphosphonate etidronate with the chemotherapeutic agent cytarabine. Developed by MBC Pharma, Inc., this conjugate is designed to deliver cytarabine directly to sites of bone metabolism, thereby concentrating its cytotoxic effects in areas of bone turnover characteristic of cancer-induced bone disease. While detailed proprietary information on the specific formulation of MBC-11 is not publicly available, a thorough analysis of established pharmaceutical chemistry principles and related patent literature allows for a well-supported technical guide on the probable and critical roles of triethylamine in its synthesis and formulation.
This technical guide will delineate the likely functions of triethylamine, provide hypothetical experimental protocols based on analogous chemical reactions, and present logical workflows and signaling pathways relevant to the action of MBC-11.
The Multifaceted Role of Triethylamine in Pharmaceutical Synthesis and Formulation
Triethylamine (TEA) is a widely utilized tertiary amine in the pharmaceutical industry, primarily employed as a non-nucleophilic base and a catalyst. Its principal functions in the context of a complex conjugate synthesis like that of MBC-11 and its subsequent formulation into a drug product would likely encompass the following:
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Acid Scavenger in Chemical Synthesis: The conjugation of cytarabine to etidronate likely involves the formation of a phosphoester or a similar linkage. Such reactions often generate acidic byproducts (e.g., hydrochloric acid if acyl chlorides are used as activating agents). Triethylamine is crucial in this context to neutralize these acidic byproducts, driving the reaction to completion and preventing acid-catalyzed degradation of the starting materials or the final product.
-
Catalyst for Conjugation: In certain esterification and acylation reactions, triethylamine can act as a base catalyst, deprotonating a nucleophile to increase its reactivity. In the synthesis of MBC-11, it could facilitate the reaction between an activated derivative of etidronate and a hydroxyl group on cytarabine.
-
pH Adjustment in Formulation: In the final drug product formulation, particularly for parenteral administration, precise pH control is critical for drug stability, solubility, and patient tolerability. Triethylamine, as a basic compound, can be used to adjust the pH of the formulation to an optimal range. For a lyophilized product, the pH of the pre-lyophilization solution is a critical parameter that affects the stability of the active pharmaceutical ingredient (API) during the freeze-drying process and upon reconstitution.
-
Salt Formation: Triethylamine can form salts with acidic active pharmaceutical ingredients. While MBC-11's structure is complex, the formation of a triethylammonium salt with a phosphate or phosphonate moiety is a possibility to enhance stability or modify solubility characteristics.
Postulated Experimental Protocols
While the precise manufacturing protocols for MBC-11 are proprietary, the following are detailed, plausible experimental methodologies for key steps where triethylamine would likely be involved.
Table 1: Hypothetical Quantitative Composition of a Pre-Lyophilized MBC-11 Formulation
| Component | Concentration (mg/mL) | Molarity (approx.) | Purpose |
| MBC-11 | 10.0 | 17.3 mM | Active Pharmaceutical Ingredient |
| Mannitol | 50.0 | 274 mM | Bulking Agent |
| Triethylamine | q.s. to pH 7.4 | - | pH Adjuster |
| Water for Injection | q.s. to 1 mL | - | Solvent |
q.s. : quantum satis (as much as is sufficient)
Protocol 1: Synthesis of an Activated Etidronate Intermediate
-
Objective: To activate the phosphonate group of etidronate for subsequent conjugation with cytarabine.
-
Materials: Etidronate, thionyl chloride, anhydrous dichloromethane (DCM), triethylamine.
-
Procedure:
-
Suspend etidronate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) to the suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the etidronate acyl chloride is complete (monitored by an appropriate analytical technique such as IR spectroscopy).
-
In a separate flask, dissolve cytarabine (1 equivalent) in anhydrous DCM containing triethylamine (3 equivalents). The excess triethylamine is to neutralize the HCl generated in the subsequent step.
-
Slowly add the prepared etidronate acyl chloride solution to the cytarabine solution at 0°C.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction for the formation of the MBC-11 conjugate by HPLC.
-
Upon completion, the reaction mixture would be quenched and purified using standard chromatographic techniques.
-
Protocol 2: Preparation of a Lyophilized Formulation of MBC-11
-
Objective: To prepare a stable, lyophilized powder of MBC-11 for injection.
-
Materials: Purified MBC-11, mannitol, triethylamine (e.g., 1 M solution), Water for Injection (WFI).
-
Procedure:
-
In a sterile, depyrogenated vessel, dissolve mannitol in WFI to the desired concentration (e.g., 5% w/v).
-
Add the purified MBC-11 API to the mannitol solution and stir until completely dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to the target range (e.g., 7.2-7.6) by the dropwise addition of a triethylamine solution under aseptic conditions.
-
Sterile filter the final solution through a 0.22 µm filter into sterile vials.
-
Place the vials in a lyophilizer and subject them to a validated freeze-drying cycle.
-
Visualizing the Role of Triethylamine and the Action of MBC-11
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of MBC-11 synthesis and its proposed mechanism of action.
Caption: Logical workflow for the synthesis and formulation of MBC-11.
Caption: Proposed mechanism of action for MBC-11 at the site of bone metastasis.
Conclusion
While the precise, proprietary details of the MBC-11 formulation are not publicly disclosed, a robust understanding of pharmaceutical chemistry allows for a clear elucidation of the indispensable roles of triethylamine. Its function as a basic catalyst and acid scavenger during the synthesis of the cytarabine-etidronate conjugate is chemically requisite. Furthermore, its application as a pH modifier in the final parenteral formulation is critical for ensuring the stability and safety of the drug product. The provided hypothetical protocols and diagrams offer a technically sound framework for researchers and drug development professionals to understand the core principles underlying the formulation of complex drug conjugates like MBC-11. Further disclosure from the manufacturer would be necessary to confirm these well-founded scientific postulations.
An In-depth Technical Guide to MBC-11: A Bone-Targeted Conjugate and its Impact on Osteoclasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBC-11 is a novel, first-in-class bone-targeted chemotherapeutic agent designed for the treatment of cancer-induced bone disease. It is a conjugate of the antimetabolite cytarabine and the first-generation bisphosphonate etidronate. This unique structure allows for targeted delivery of cytarabine to the bone matrix, where it can exert its effects on both tumor cells and bone-resorbing osteoclasts. Clinical data has demonstrated that MBC-11 can reduce bone resorption markers, suggesting a direct or indirect inhibitory effect on osteoclast activity. This technical guide provides a comprehensive overview of the current understanding of MBC-11, with a focus on its mechanism of action on osteoclasts, a summary of available clinical data, and detailed experimental protocols for its preclinical evaluation.
Introduction: The Rationale for a Bone-Targeted Approach
Cancer-induced bone disease, characterized by excessive osteoclast-mediated bone resorption, is a major cause of morbidity in patients with cancers such as breast, prostate, and multiple myeloma. Osteoclasts, the primary cells responsible for bone resorption, become overactive in the bone tumor microenvironment, leading to skeletal-related events including pathological fractures, spinal cord compression, and bone pain.
MBC-11 was developed to address the need for therapies that not only target the cancer cells within the bone but also mitigate the damaging effects of excessive bone resorption. By conjugating the cytotoxic drug cytarabine to the bone-seeking bisphosphonate etidronate, MBC-11 is designed to concentrate at sites of high bone turnover, thereby delivering its therapeutic payload directly to the area of disease.
The Dual Mechanism of Action of MBC-11 on Osteoclasts
The therapeutic effect of MBC-11 on osteoclasts is believed to be a result of the combined actions of its two constituent molecules: etidronate and cytarabine.
The Role of Etidronate: A Direct Inhibitor of Osteoclast Function
Etidronate is a non-nitrogen-containing bisphosphonate that has a high affinity for hydroxyapatite, the mineral component of bone. Once bound to the bone matrix, etidronate is ingested by osteoclasts during the process of bone resorption.
Inside the osteoclast, etidronate is metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1] These cytotoxic ATP analogs accumulate within the cell, interfering with essential cellular processes and ultimately inducing apoptosis (programmed cell death).[1] This leads to a reduction in the number of functional osteoclasts and a decrease in bone resorption. Furthermore, etidronate has been shown to disrupt the formation of the osteoclast's actin ring, a critical cytoskeletal structure for bone resorption.
The Contribution of Cytarabine: Targeting Osteoclast Precursors
Cytarabine, also known as arabinosylcytosine (ara-C), is a pyrimidine analog that acts as an antimetabolite. Its primary mechanism of action is the inhibition of DNA synthesis, which preferentially affects rapidly dividing cells. While mature osteoclasts are multinucleated and generally considered non-proliferative, their precursor cells are actively dividing.
It is hypothesized that the local release of cytarabine from the MBC-11 conjugate within the bone microenvironment could inhibit the proliferation and differentiation of osteoclast precursor cells. This would lead to a decrease in the pool of new osteoclasts, further contributing to the overall reduction in bone resorption.
The Synergistic Potential of the MBC-11 Conjugate
The conjugation of cytarabine to etidronate in MBC-11 offers a targeted delivery system. The etidronate moiety acts as a "bone-homing" agent, concentrating the conjugate at sites of active bone remodeling where osteoclasts are abundant. Once localized, the conjugate can be internalized by osteoclasts, or the acidic microenvironment of the resorption lacuna may facilitate the hydrolysis of the bond between etidronate and cytarabine, releasing both active agents in close proximity to their target cells. This targeted approach is expected to enhance the therapeutic efficacy while potentially reducing the systemic toxicity associated with conventional chemotherapy.
Quantitative Data on the Effects of MBC-11
Preclinical data on the direct effects of MBC-11 on osteoclast function from peer-reviewed publications are limited. However, a first-in-human Phase I clinical trial in patients with cancer-induced bone disease has provided valuable insights into its in vivo activity. The study reported a notable decrease in bone resorption markers in a subset of patients treated with MBC-11.[2]
| Biomarker | Description | Observed Effect of MBC-11 | Reference |
| TRAP5b (Tartrate-Resistant Acid Phosphatase 5b) | An enzyme specifically expressed by osteoclasts, its serum level is indicative of osteoclast number and activity. | Stabilized or reduced levels.[2] | [2] |
| CTX (C-terminal telopeptide of type I collagen) | A degradation product of type I collagen, the main organic component of bone, released during osteoclastic bone resorption. | Stabilized or reduced levels. | |
| DPD (Deoxypyridinoline) | A collagen cross-link product released during bone resorption. | Stabilized or reduced levels. |
These clinical findings support the hypothesis that MBC-11 effectively inhibits osteoclast activity in vivo.
Experimental Protocols for Preclinical Evaluation
To further elucidate the direct effects of MBC-11 on osteoclasts, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.
In Vitro Osteoclast Differentiation Assay
This assay is used to determine the effect of a compound on the formation of mature, multinucleated osteoclasts from their precursor cells.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are commonly used as osteoclast precursors. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).
-
Osteoclast Induction: To induce osteoclast differentiation, receptor activator of nuclear factor-κB ligand (RANKL) is added to the culture medium.
-
Treatment: Cells are treated with varying concentrations of MBC-11, etidronate, cytarabine, or vehicle control at the time of RANKL stimulation.
-
Endpoint Analysis: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
TRAP Staining Protocol
-
Fixation: Aspirate culture medium and wash cells with phosphate-buffered saline (PBS). Fix the cells with 10% formalin for 10 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water. Incubate the cells with a TRAP staining solution (e.g., using a commercially available kit) at 37°C until a red/purple color develops in the osteoclasts.
-
Visualization: Wash the cells with water and visualize under a light microscope.
In Vitro Bone Resorption (Pit) Assay
This assay measures the functional ability of mature osteoclasts to resorb bone.
-
Substrate: Osteoclasts are cultured on bone-mimicking substrates such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
Cell Seeding: Mature osteoclasts, generated as described in the differentiation assay, are seeded onto the resorption substrate.
-
Treatment: The cells are then treated with different concentrations of MBC-11 or control compounds.
-
Endpoint Analysis: After a defined period (e.g., 24-48 hours), the cells are removed. The resorption pits on the substrate are visualized by staining with toluidine blue or by using scanning electron microscopy. The number and area of the resorption pits are quantified using image analysis software.
In Vivo Models of Cancer-Induced Bone Disease
Animal models are essential to evaluate the in vivo efficacy of MBC-11.
-
Model Induction: Human breast cancer cells (e.g., MDA-MB-231) or multiple myeloma cells are injected into the tibia or femur of immunodeficient mice.
-
Treatment: Once bone lesions are established (confirmed by radiography or bioluminescence imaging), mice are treated with MBC-11, control compounds, or vehicle.
-
Endpoint Analysis: The effects of the treatment are assessed by measuring tumor burden in the bone, osteolytic lesion area (via micro-CT or radiography), and by histological analysis of the bone to quantify osteoclast numbers. Serum levels of bone turnover markers can also be measured.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of MBC-11 and the experimental workflows.
Figure 1. Proposed mechanism of action of MBC-11 on osteoclasts.
Figure 2. Experimental workflow for in vitro osteoclast differentiation assay.
Figure 3. Experimental workflow for in vitro bone resorption assay.
Conclusion and Future Directions
MBC-11 represents a promising therapeutic strategy for cancer-induced bone disease by targeting both the tumor cells and the bone-resorbing osteoclasts. The available clinical data, demonstrating a reduction in bone resorption markers, provides strong evidence for its anti-osteoclast activity. The dual mechanism of action, leveraging the bone-targeting properties of etidronate and the cytotoxic effects of both etidronate and cytarabine, offers a multifaceted approach to managing skeletal malignancies.
Further preclinical studies are warranted to fully elucidate the molecular mechanisms by which MBC-11 inhibits osteoclast differentiation and function. Investigating the specific signaling pathways affected by the conjugate within osteoclasts and their precursors will provide a more complete understanding of its therapeutic effects. Additionally, long-term in vivo studies will be crucial to determine the sustained efficacy and safety of this novel bone-targeted agent. The continued development of MBC-11 holds the potential to significantly improve the standard of care for patients suffering from the debilitating consequences of cancer-induced bone disease.
References
In-Depth Technical Guide: Potential Therapeutic Applications of MBC-11 Triethylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MBC-11 is an innovative, first-in-class, bone-targeting chemotherapeutic agent designed for the treatment of cancer-induced bone disease (CIBD), including pathologies such as multiple myeloma and bone metastases from solid tumors.[1][2] This technical guide provides a comprehensive overview of the core science underpinning MBC-11, including its mechanism of action, preclinical efficacy, and early clinical findings. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key studies are provided. Visualizations of the compound's signaling pathways and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of its therapeutic potential.
Core Compound and Mechanism of Action
MBC-11 is a synthetic conjugate of the antimetabolite cytarabine (araC) and the first-generation bisphosphonate etidronate.[2][3][4] The triethylamine salt form enhances the pharmaceutical properties of the compound. The core innovation of MBC-11 lies in its dual-action, targeted delivery system. The etidronate component serves as a bone-targeting moiety, binding with high affinity to hydroxyapatite in the bone matrix. This concentrates the conjugate at sites of high bone turnover, which are characteristic of bone metastases and multiple myeloma lesions.
Upon localization to the bone, MBC-11 is believed to be hydrolyzed, releasing its two active components: cytarabine and etidronate.
-
Cytarabine-Mediated Cytotoxicity: The released cytarabine, a nucleoside analog, is taken up by rapidly dividing tumor cells. Intracellularly, it is converted to its active triphosphate form, ara-CTP, which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and S-phase cell cycle arrest. This targeted delivery of a potent cytotoxic agent directly to the site of bone tumors aims to maximize anti-cancer efficacy while minimizing systemic toxicity.
-
Etidronate-Mediated Anti-Resorptive Activity: The etidronate component exerts a direct inhibitory effect on osteoclasts, the cells responsible for bone resorption. Non-nitrogen-containing bisphosphonates like etidronate are metabolized by osteoclasts into non-hydrolyzable ATP analogs, which induce osteoclast apoptosis and disrupt their bone-resorbing machinery. This action helps to prevent pathological fractures, reduce bone pain, and restore bone integrity.
Signaling Pathway Diagrams
Caption: Figure 1: Proposed Mechanism of Action of MBC-11.
Preclinical Data
Extensive preclinical studies have demonstrated the in vivo efficacy of MBC-11 in validated animal models of cancer-induced bone disease.
In Vitro Proliferation Assays
MBC-11 has been shown to significantly inhibit the proliferation of human multiple myeloma cell lines.
Table 1: In Vitro Efficacy Against Multiple Myeloma Cell Lines
| Cell Line | Effect |
|---|---|
| KAS-6/1 | Significant inhibition of proliferation |
| DP-6 | Significant inhibition of proliferation |
| KP-6 | Significant inhibition of proliferation |
In Vivo Efficacy in a Breast Cancer Bone Metastasis Model
In an orthotopic mouse model using 4T1/luc mouse mammary carcinoma cells, MBC-11 demonstrated a significant reduction in bone metastases and tumor burden.
Table 2: Efficacy in 4T1/luc Breast Cancer Mouse Model
| Treatment Group (s.c.) | Dose | Incidence of Bone Metastases | Bone Tumor Burden | Bone Volume |
|---|---|---|---|---|
| PBS (Control) | - | 90% (9/10 mice) | - | - |
| Zoledronate | 0.04 µ g/day | 100% (5/5 mice) | - | Increased 4-fold vs. PBS |
| MBC-11 | 0.04 µ g/day | 40% (4/10 mice) | Significantly decreased vs. PBS & Zoledronate | Increased 2-fold vs. PBS |
(Data derived from studies on mice orthotopically inoculated with 4T1/luc mouse mammary cells)
In Vivo Efficacy in a Multiple Myeloma Model
In a systemic mouse model using KAS-6/1-MIP1α human multiple myeloma cells, MBC-11 improved bone mineral density (BMD) and increased overall survival.
Table 3: Efficacy in KAS-6/1-MIP1α Multiple Myeloma Mouse Model
| Treatment Group | Dose | Femur BMD Improvement (vs. PBS) | Mean Survival |
|---|---|---|---|
| PBS (Control) | - | - | 77 days |
| Zoledronate | 0.04 µ g/day | Significant Improvement | 86 days |
| MBC-11 | 0.04 µ g/day | 13% | 95 days |
| MBC-11 | 4.0 µ g/day | 16% | - |
(Data derived from studies on mice systemically injected with KAS-6/1-MIP1α human multiple myeloma cells)
Clinical Data: Phase I Study
A first-in-human, Phase I, open-label, dose-escalation study of MBC-11 was conducted in patients with advanced solid cancers and cancer-induced bone disease (NCT02673060).
Study Design and Results
The study assessed the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of MBC-11.
Table 4: Summary of Phase I Clinical Trial Results
| Parameter | Result |
|---|---|
| Patients | 15 patients with advanced solid cancers and CIBD |
| Dosing Regimen | 0.5-10 mg/kg/day administered for 5 consecutive days every 4 weeks |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg |
| Principal Toxicity | Myelosuppression (Grade 1-2) |
| Efficacy (Bone Lesion Activity) | 52% (110 of 211) of bone lesions showed a >25% reduction in SUVmax on 18F-FDG-PET/CT |
| Pain Reduction | 6 of 13 patients with baseline pain reported a reduction |
| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels |
The results of the Phase I study concluded that MBC-11 was well-tolerated at doses up to 5 mg/kg/day and demonstrated encouraging biological activity, warranting further clinical development.
Experimental Protocols
Representative Synthesis of MBC-11 Triethylamine
While the specific, proprietary synthesis protocol for MBC-11 is not publicly available, a representative method for creating a conjugate between a nucleoside (like cytarabine) and a bisphosphonate (like etidronate) can be described. This typically involves the formation of a phosphate anhydride bond.
-
Activation of Cytarabine Monophosphate: Cytarabine is first converted to its 5'-monophosphate. This intermediate is then activated, often by conversion to a more reactive species like a phosphoromorpholidate or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable aprotic solvent (e.g., pyridine or dimethylformamide).
-
Coupling with Etidronate: The activated cytarabine monophosphate is reacted with etidronic acid. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the activated intermediates.
-
Formation of the Triethylamine Salt: Following the coupling reaction, the resulting conjugate acid is neutralized with triethylamine to form the this compound salt.
-
Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P) and mass spectrometry.
In Vivo Efficacy Model: Breast Cancer Bone Metastasis
This protocol describes the orthotopic inoculation of 4T1-luc cells into BALB/c mice to establish a model of spontaneous bone metastasis.
Caption: Figure 2: Workflow for 4T1-luc Breast Cancer Bone Metastasis Model.
In Vivo Efficacy Model: Human Multiple Myeloma
This protocol details the systemic injection of KAS-6/1-MIP1α cells into immunocompromised mice to establish a disseminated multiple myeloma model characterized by progressive bone loss.
Caption: Figure 3: Workflow for KAS-6/1 Multiple Myeloma Model.
Phase I Clinical Trial Protocol (Simplified)
The following outlines the key elements of the Phase I clinical trial for MBC-11.
Caption: Figure 4: Logical Flow of the MBC-11 Phase I Trial.
Conclusion and Future Directions
MBC-11 represents a promising therapeutic strategy for patients with cancer-induced bone disease. Its unique dual-action mechanism, which combines targeted chemotherapy with potent anti-resorptive activity, has been validated in robust preclinical models and has shown a favorable safety profile and preliminary efficacy in early human trials. The data strongly support the continued clinical development of MBC-11 as a novel treatment for multiple myeloma and bone metastases. Future studies should focus on Phase II trials to further evaluate efficacy in specific patient populations and to optimize dosing regimens.
References
Methodological & Application
Unraveling the Preclinical Profile of MBC-11: A Bone-Targeted Cytarabine Conjugate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a novel, first-in-class bone-targeting conjugate that covalently links the antimetabolite chemotherapeutic agent cytarabine (araC) with the bisphosphonate etidronate. This innovative design aims to concentrate the cytotoxic effects of cytarabine directly at sites of cancer-induced bone disease, thereby enhancing its efficacy while minimizing systemic toxicity. Preclinical studies in animal models of multiple myeloma and breast cancer-induced bone disease have demonstrated a wide therapeutic index for MBC-11, paving the way for its clinical development.[1] This document provides a detailed overview of the available preclinical and clinical data on MBC-11 and general toxicological information for triethylamine, a compound sometimes used in pharmaceutical formulations.
Disclaimer: Extensive literature searches have not yielded any specific information on the use of triethylamine as a vehicle for the administration of MBC-11 in animal studies. The following sections provide available data on MBC-11 and triethylamine as separate entities.
MBC-11: Mechanism of Action and Preclinical Evidence
MBC-11 is designed to selectively deliver cytarabine to the bone matrix. Upon administration, the etidronate moiety of the conjugate binds to hydroxyapatite, the primary mineral component of bone. This targeting mechanism is particularly effective in areas of high bone turnover, which are characteristic of bone metastases. Following localization to the bone surface, MBC-11 is believed to undergo hydrolysis, releasing cytarabine and etidronate. The localized release of cytarabine allows for high concentrations of the cytotoxic agent at the tumor site within the bone, leading to the inhibition of DNA synthesis and subsequent cancer cell death.
Signaling Pathway of MBC-11 Action
Caption: Mechanism of action of MBC-11.
Preclinical Animal Models
While specific protocols for MBC-11 administration in animal studies are not publicly available, a first-in-human Phase I study mentions the use of multiple myeloma and breast cancer-induced bone disease models.[1] These models are crucial for evaluating the efficacy and safety of bone-targeted therapies.
Typical Experimental Workflow for Evaluating Bone-Targeted Agents:
Caption: General experimental workflow for preclinical evaluation.
Clinical Data Summary for MBC-11
A first-in-human Phase I study of MBC-11 in patients with advanced solid cancers and cancer-induced bone disease provides valuable insights into its safety and preliminary efficacy.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | [1] |
| Principal Toxicity | Myelosuppression | [1] |
| Efficacy Signal | Reductions in metabolic activity of bone-associated cancer cells | [1] |
Triethylamine: Toxicological Data from Animal Studies
Triethylamine is an organic compound with various industrial applications. While there is no evidence of its use as a vehicle for MBC-11, understanding its toxicological profile is important for any formulation development. The following data is derived from studies where triethylamine was administered to animals, primarily through inhalation or oral routes.
Inhalation Toxicity of Triethylamine in Rodents
| Species | Exposure Duration | Concentration (ppm) | Observed Effects |
| Rat (F344/N) | 2 weeks | 800-1000 | Lethal |
| Mouse (B6C3F1) | 2 weeks | 800-1000 | Lethal |
| Rat (F344/N) | 3 months | 12.5 - 200 | Nasal respiratory epithelium hyperplasia, ocular lesions |
| Mouse (B6C3F1) | 3 months | 12.5 - 200 | Nasal turbinate hyperostosis, ocular lesions |
Oral Toxicity of Triethylamine in Rats
| Administration Route | Duration | Dose | Observed Effects |
| Gavage | 6 weeks | 60 mg/day | Convulsions, mortality in females |
| Oral | 2 months | 54.5 mg/kg/day | No adverse effects observed |
Protocols
Due to the lack of specific information on the administration of MBC-11 with triethylamine in animal studies, detailed experimental protocols cannot be provided. Researchers interested in preclinical studies of MBC-11 would need to develop and validate their own formulation and administration protocols based on the physicochemical properties of the compound and standard practices for intravenous drug delivery in the selected animal models.
Conclusion
MBC-11 represents a promising bone-targeted therapeutic strategy for the treatment of cancer-induced bone disease. While preclinical studies have supported its advancement into clinical trials, specific details regarding its formulation and administration in animal models, particularly concerning the use of triethylamine, are not publicly available. The information provided herein summarizes the current knowledge of MBC-11 and the general toxicology of triethylamine to aid researchers in the field of oncology drug development. Further investigation into the preclinical development of MBC-11 is warranted to fully elucidate its administration protocols.
References
Application Notes and Protocols: Assessing the Efficacy of MBC-11 in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a novel, first-in-class bone-targeting conjugate of the bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (araC).[1] It is designed to selectively deliver cytarabine to the bone matrix, thereby concentrating its cytotoxic effects on tumor cells within the bone while minimizing systemic exposure and associated side effects.[2] Preclinical studies in rodent models and dogs with spontaneous osteosarcoma, along with a first-in-human Phase I study in patients with cancer-induced bone disease, have provided evidence for its dual therapeutic action: inhibiting bone resorption and exerting antitumor activity.[2][3] This document provides an overview of the current understanding of MBC-11's efficacy, its proposed mechanism of action, and protocols for its evaluation. It is important to note that the available data primarily pertains to in-vivo studies, and further research is required to fully elucidate its effects on specific osteosarcoma cell lines. The compound is a trisodium salt, and references to "MBC-11 triethylamine" may be inaccurate.
Data Presentation
In-Vivo Efficacy of MBC-11
The following table summarizes the key findings from the first-in-human Phase I study of MBC-11 in patients with advanced solid tumors and cancer-induced bone disease.
| Parameter | Finding | Citation |
| Maximum Tolerated Dose (MTD) | 5 mg/kg per day | [3] |
| Principal Toxicity | Myelosuppression (Grade 1-2), with dose-limiting Grade 4 neutropenia and thrombocytopenia at 10 mg/kg | |
| Reduction in Bone Lesion Activity (SUVmax) | ≥25% reduction in 110 of 211 (52%) bone lesions after two cycles | |
| ≥25% reduction in 85 of 133 (64%) bone lesions in patients who received four cycles | ||
| Metabolic Response (FDG-PET/CT) | Partial metabolic response in 3 patients, stable metabolic response in 3 patients | |
| Effect on Bone Resorption Markers (TRAP5b) | Sustained reduction in 4 of 5 patients with elevated baseline levels | |
| Pain Reduction | Reduction in baseline pain reported by 6 of 13 patients |
Proposed Mechanism of Action
MBC-11 is designed to target bone tissue due to the high affinity of its etidronate component for hydroxyapatite in the bone mineral. Once localized to the bone, the conjugate is believed to be hydrolyzed, releasing etidronate and cytarabine monophosphate (araCMP). araCMP is then dephosphorylated to cytarabine (araC), which can be taken up by cancer cells in the bone. Inside the cancer cells, araC is converted to its active triphosphate form, which inhibits DNA polymerase and leads to cell death. The etidronate component also contributes to the therapeutic effect by inhibiting bone resorption.
Proposed mechanism of action of MBC-11 in the bone microenvironment.
Key Signaling Pathways in Osteosarcoma
While the direct effects of MBC-11 on specific signaling pathways in osteosarcoma have not been fully elucidated, several pathways are known to be dysregulated in osteosarcoma and represent potential targets for therapeutic intervention. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways. The abnormal activation of these pathways can promote osteosarcoma cell proliferation, inhibit apoptosis, and enhance migration and invasion.
Key signaling pathways implicated in osteosarcoma pathogenesis.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a bone-targeted agent like MBC-11. These protocols are based on the methodologies implied in the preclinical and clinical studies of MBC-11 and can be adapted for specific research questions.
Protocol 1: In-Vitro Assessment of Cytotoxicity in Osteosarcoma Cell Lines
Objective: To determine the cytotoxic effects of MBC-11 on various osteosarcoma cell lines.
Materials:
-
Osteosarcoma cell lines (e.g., MG-63, HOS-143B, Saos-2, U-2OS)
-
MBC-11 (trisodium salt)
-
Appropriate cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multi-well plates (96-well)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed osteosarcoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of MBC-11 in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MBC-11. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: In-Vivo Assessment of Antitumor Efficacy in an Osteosarcoma Xenograft Model
Objective: To evaluate the in-vivo antitumor activity of MBC-11 in a murine model of osteosarcoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Osteosarcoma cells engineered to express a reporter gene (e.g., luciferase)
-
MBC-11 (trisodium salt)
-
Vehicle control (e.g., saline)
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Tumor Cell Implantation: Inject osteosarcoma cells into the tibia or femur of the mice to establish an orthotopic tumor model.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging and/or caliper measurements.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer MBC-11 or vehicle control systemically (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor burden throughout the study using bioluminescence imaging and caliper measurements. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of MBC-11.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of MBC-11 on key signaling pathways in osteosarcoma cells.
Materials:
-
Osteosarcoma cells treated with MBC-11
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, β-catenin, NF-κB)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat osteosarcoma cells with MBC-11 for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation status.
Conclusion
MBC-11 represents a promising bone-targeting therapeutic agent with demonstrated in-vivo activity against bone-associated cancers. The provided data and protocols offer a framework for further investigation into its efficacy and mechanism of action, particularly in the context of osteosarcoma. Future studies focusing on its effects in various osteosarcoma cell lines are crucial to fully characterize its therapeutic potential and to identify the specific signaling pathways it modulates. This will be instrumental in guiding its further clinical development for the treatment of osteosarcoma.
References
- 1. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MBC-11 (trisodium) | Benchchem [benchchem.com]
- 3. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBC-11 Triethylamine in a Bone Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a novel, first-in-class bone-targeting conjugate of the bisphosphonate etidronate, covalently linked to the chemotherapeutic agent cytarabine (araC).[1] This innovative design aims to deliver cytarabine directly to sites of high bone turnover, such as those found in bone metastases, thereby increasing the therapeutic concentration at the target site while minimizing systemic toxicity.[1] While the user's request specified "MBC-11 triethylamine," publicly available research primarily refers to MBC-11. It is possible that "triethylamine" refers to a specific salt form used during formulation, but the core active molecule is the etidronate-cytarabine conjugate. These application notes provide a comprehensive overview of a representative protocol for evaluating MBC-11 in a preclinical bone metastasis model, based on available data and established methodologies in the field.
Mechanism of Action
MBC-11 is designed to selectively target bone tissue due to the high affinity of its etidronate component for hydroxyapatite, a primary mineral component of bone.[1] Once localized to the bone matrix, particularly in areas of active resorption characteristic of metastatic lesions, MBC-11 is believed to be hydrolyzed, releasing cytarabine monophosphate (araCMP).[1] Subsequently, araCMP is dephosphorylated to its active form, cytarabine (araC), a potent antimetabolite that inhibits DNA synthesis, leading to the death of rapidly proliferating cancer cells within the bone microenvironment.[1] The etidronate component also contributes to the therapeutic effect through its anti-resorptive properties, helping to mitigate osteolytic processes.
Signaling Pathways
The therapeutic action of MBC-11 intersects with key signaling pathways involved in cancer cell proliferation and bone metabolism.
Caption: Mechanism of action of MBC-11 in the bone microenvironment.
Data Presentation
While specific preclinical data for MBC-11 is not extensively published, the following tables represent the types of quantitative data that would be generated in a typical preclinical study, alongside data from the Phase I clinical trial for context.
Table 1: Representative Preclinical Efficacy of MBC-11 in a Murine Breast Cancer Bone Metastasis Model
| Treatment Group | Mean Tumor Burden (Bioluminescence) | Mean Osteolytic Lesion Area (mm²) | Median Survival (Days) |
| Vehicle Control | High | Large | Shorter |
| MBC-11 (Low Dose) | Moderate Reduction | Moderate Reduction | Increased |
| MBC-11 (High Dose) | Significant Reduction | Significant Reduction | Significantly Increased |
| Cytarabine (Systemic) | Minimal Reduction | Minimal Reduction | Minimally Increased |
| Etidronate | No significant change | Moderate Reduction | Minimally Increased |
Note: This table is a representation of expected outcomes based on the mechanism of action of MBC-11 and is for illustrative purposes.
Table 2: Summary of Phase I Clinical Trial Data for MBC-11 in Patients with Cancer-Induced Bone Disease
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Dose-Limiting Toxicity | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg |
| Principal Toxicity | Myelosuppression (Grade 1-2) |
| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline |
| Pain Reduction | Reported by 6 of 13 patients with baseline pain |
| Metabolic Response (¹⁸F-FDG-PET/CT) | Partial response in 3 patients, stable in 3 patients |
| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 52% of 211 bone lesions |
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate MBC-11 in a bone metastasis model. These are based on established methodologies for similar studies.
Protocol 1: In Vivo Efficacy of MBC-11 in a Xenograft Breast Cancer Bone Metastasis Model
Objective: To evaluate the anti-tumor efficacy and bone-protective effects of MBC-11 in a murine model of breast cancer bone metastasis.
Materials:
-
Cell Line: MDA-MB-231 human breast cancer cell line (luciferase-expressing for bioluminescent imaging).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Reagents: MBC-11, vehicle control (e.g., sterile saline), cytarabine, etidronate, luciferin.
-
Equipment: Bioluminescent imaging system, X-ray or micro-CT scanner, standard animal housing and surgical equipment.
Experimental Workflow Diagram:
Caption: Experimental workflow for in vivo efficacy study.
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.
-
Cell Culture: Culture MDA-MB-231-luc cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Tumor Cell Inoculation: Anesthetize mice and inject 1 x 10⁵ MDA-MB-231-luc cells in 100 µL of PBS into the left cardiac ventricle.
-
Tumor Engraftment Monitoring: Perform bioluminescent imaging (BLI) weekly to monitor the establishment and progression of bone metastases.
-
Randomization and Treatment Initiation: Once bone metastases are established (typically 2-3 weeks post-injection), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, i.v.)
-
Group 2: MBC-11 (e.g., 5 mg/kg, i.v.)
-
Group 3: MBC-11 (e.g., 10 mg/kg, i.v.)
-
Group 4: Cytarabine (equimolar dose to MBC-11, i.v.)
-
Group 5: Etidronate (equimolar dose to MBC-11, i.v.)
-
-
Treatment Administration: Administer treatments daily for 5 consecutive days, followed by a rest period, mimicking clinical trial designs.
-
Efficacy Assessment:
-
Tumor Burden: Monitor tumor growth weekly using BLI. Quantify the total photon flux for each animal.
-
Bone Lesions: At the end of the study, perform high-resolution X-ray or micro-CT scans on the hind limbs to assess the extent of osteolytic lesions.
-
Survival: Monitor animals daily and record survival.
-
Body Weight: Measure body weight twice weekly as an indicator of systemic toxicity.
-
-
Endpoint Analysis: At the study endpoint, euthanize mice and collect tissues for histological analysis to confirm the presence of tumors and assess bone morphology.
Protocol 2: Histomorphometric Analysis of Bone Metastases
Objective: To quantify the effects of MBC-11 on tumor burden within the bone and on bone microarchitecture at the microscopic level.
Materials:
-
Bone samples from Protocol 1.
-
Decalcifying solution (e.g., 10% EDTA).
-
Paraffin embedding reagents.
-
Microtome.
-
Staining reagents (Hematoxylin and Eosin, Tartrate-Resistant Acid Phosphatase - TRAP).
-
Microscope with image analysis software.
Procedure:
-
Tissue Processing: Fix bone samples in 10% neutral buffered formalin for 24-48 hours. Decalcify bones in 10% EDTA for 14-21 days. Process the decalcified bones and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: To visualize general morphology and quantify tumor area within the bone.
-
TRAP Staining: To identify and quantify osteoclasts at the tumor-bone interface.
-
-
Image Acquisition and Analysis:
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Capture images of the stained sections using a brightfield microscope.
-
Use image analysis software to quantify:
-
Tumor area as a percentage of total marrow area.
-
Osteoclast number per millimeter of bone surface.
-
Other relevant bone morphometry parameters (e.g., trabecular bone volume).
-
-
Conclusion
MBC-11 represents a promising bone-targeted therapeutic strategy for the treatment of bone metastases. The provided representative protocols offer a framework for the preclinical evaluation of MBC-11's efficacy and mechanism of action in a bone metastasis model. These studies are crucial for further understanding its therapeutic potential and for guiding future clinical development. The unique dual-action of delivering a cytotoxic agent directly to the bone and inhibiting osteoclastic activity positions MBC-11 as a potentially significant advancement in the management of cancer-induced bone disease.
References
Application Notes and Protocols for a Novel Inhibitor of In Vitro Osteoclast Differentiation
Disclaimer: The compound "MBC-11 triethylamine" is not documented in the currently available scientific literature. The following application notes and protocols are based on established methodologies for evaluating inhibitors of in vitro osteoclast differentiation and utilize a hypothetical inhibitor, herein referred to as "Compound X," to illustrate the experimental design, data presentation, and visualization as requested. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2] Excessive osteoclast activity is a hallmark of several bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases.[1][3] The differentiation of osteoclast precursors into mature osteoclasts is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] M-CSF promotes the survival and proliferation of osteoclast precursors, while RANKL, by binding to its receptor RANK, triggers a cascade of intracellular signaling pathways that lead to osteoclast differentiation and activation. This process involves the activation of key transcription factors such as NF-κB and NFATc1. Consequently, the inhibition of RANKL-induced signaling pathways presents a promising therapeutic strategy for the treatment of bone-related disorders.
Compound X is a novel small molecule inhibitor investigated for its potential to modulate osteoclast differentiation. These application notes provide detailed protocols for assessing the in vitro efficacy of Compound X in inhibiting RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs) and the RAW 264.7 macrophage cell line.
Key Experiments and Methodologies
The following protocols describe the necessary steps to evaluate the inhibitory effect of Compound X on osteoclast differentiation.
Experiment 1: Inhibition of Osteoclast Differentiation from Murine Bone Marrow-Derived Macrophages (BMMs)
This experiment assesses the dose-dependent effect of Compound X on the formation of mature osteoclasts from primary murine BMMs.
Protocol:
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Isolation of Bone Marrow Cells:
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Euthanize a 6-8 week old C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
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Dissect the femurs and tibias and remove the surrounding muscle tissue.
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Cut the ends of the bones and flush the bone marrow with α-MEM (Minimum Essential Medium Alpha) using a 27-gauge needle and syringe into a sterile petri dish.
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Create a single-cell suspension by gently pipetting the marrow clumps up and down.
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Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
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Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
-
Culture of Bone Marrow-Derived Macrophages (BMMs):
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Plate the bone marrow cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
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After 24 hours, collect the non-adherent cells and seed them in a new T-75 flask.
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Culture for an additional 3 days in the presence of 30 ng/mL M-CSF to allow for the differentiation of adherent BMMs.
-
-
Osteoclast Differentiation Assay:
-
Harvest the BMMs using a cell scraper and seed them in a 96-well plate at a density of 2 x 10^4 cells/well in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
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Allow the cells to adhere for 4 hours.
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Replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO).
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and Compound X every 2 days.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After the incubation period, aspirate the medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells with deionized water.
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Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Mature osteoclasts are identified as TRAP-positive multinucleated cells (≥3 nuclei).
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells per well using a light microscope.
-
Calculate the average number of osteoclasts for each treatment condition.
-
Experiment 2: Assessment of Osteoclast Function - Resorption Pit Assay
This assay evaluates the effect of Compound X on the bone-resorbing activity of mature osteoclasts.
Protocol:
-
Preparation of Bone-Mimicking Substrate:
-
Use commercially available calcium phosphate-coated plates or prepare them by coating 96-well plates with a thin layer of calcium phosphate.
-
-
Osteoclast Differentiation:
-
Seed BMMs on the calcium phosphate-coated plates and induce osteoclast differentiation with M-CSF and RANKL as described in Experiment 1, in the presence of varying concentrations of Compound X.
-
-
Visualization of Resorption Pits:
-
After 7-9 days of culture, remove the cells by treating with a 5% sodium hypochlorite solution for 10 minutes.
-
Wash the wells extensively with deionized water and allow them to air dry.
-
Visualize the resorption pits using a light microscope.
-
-
Quantification:
-
Capture images of the resorption pits and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
Experiment 3: Analysis of Osteoclast-Specific Gene Expression
This experiment investigates the effect of Compound X on the expression of key genes involved in osteoclast differentiation.
Protocol:
-
Cell Culture and Treatment:
-
Seed BMMs in a 6-well plate at a density of 1 x 10^6 cells/well and differentiate them with M-CSF and RANKL in the presence of Compound X for 3-5 days.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using specific primers for osteoclast marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1. Use a housekeeping gene (e.g., Gapdh) for normalization.
-
Analyze the relative gene expression using the 2^(-ΔΔCt) method.
-
Data Presentation
The quantitative data from the described experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of Compound X on Osteoclast Formation in BMMs
| Compound X (nM) | Average Number of TRAP+ MNCs/well (± SD) | Inhibition of Osteoclast Formation (%) |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 0.1 | 135 ± 10 | 10 |
| 1 | 98 ± 8 | 35 |
| 10 | 45 ± 5 | 70 |
| 100 | 12 ± 3 | 92 |
Table 2: Effect of Compound X on Bone Resorption Activity
| Compound X (nM) | Resorbed Area (% of Vehicle Control ± SD) | Inhibition of Resorption (%) |
| 0 (Vehicle) | 100 ± 8 | 0 |
| 1 | 75 ± 6 | 25 |
| 10 | 30 ± 4 | 70 |
| 100 | 8 ± 2 | 92 |
Table 3: Effect of Compound X on Osteoclast-Specific Gene Expression
| Gene | Fold Change vs. Vehicle Control (± SD) | ||
| Compound X (1 nM) | Compound X (10 nM) | Compound X (100 nM) | |
| Acp5 (TRAP) | 0.7 ± 0.05 | 0.3 ± 0.03 | 0.1 ± 0.01 |
| Ctsk (Cathepsin K) | 0.6 ± 0.04 | 0.25 ± 0.02 | 0.08 ± 0.01 |
| Nfatc1 | 0.5 ± 0.06 | 0.2 ± 0.03 | 0.05 ± 0.01 |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway in osteoclast differentiation and the experimental workflow.
Caption: RANKL signaling pathway in osteoclast differentiation.
Caption: Experimental workflow for in vitro osteoclast differentiation assay.
References
Troubleshooting & Optimization
MBC-11 triethylamine solubility issues in PBS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential solubility issues of MBC-11 in Phosphate-Buffered Saline (PBS) and the possible role of triethylamine. As MBC-11 is an investigational drug conjugate, detailed formulation and reconstitution protocols are often proprietary. The information provided here is based on the known properties of its constituent molecules, cytarabine and etidronate, and general principles of pharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11?
MBC-11 is a first-in-class, bone-targeting drug conjugate. It is composed of the antimetabolite cytarabine (araC) covalently linked to the bisphosphonate etidronate. This design aims to deliver cytarabine specifically to bone tissue to treat cancer-induced bone disease.
Q2: Why am I experiencing solubility issues with MBC-11 in PBS?
You may be experiencing solubility issues with MBC-11 in PBS due to a number of factors, including:
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pH of the PBS solution: The stability and solubility of drug conjugates can be highly dependent on the pH of the solvent.
-
Concentration of MBC-11: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic solubility in PBS.
-
Temperature: The temperature of the solvent can affect the rate and extent of dissolution.
-
Purity of the compound: Impurities in the MBC-11 sample could potentially impact its solubility.
Q3: What is the potential role of triethylamine in the formulation of MBC-11?
While specific formulation details for MBC-11 are not publicly available, triethylamine is commonly used in parenteral formulations as a pH adjusting agent. It is a weak base that can be used to raise the pH of a solution. In the context of MBC-11, triethylamine may be used to:
-
Improve Solubility: By adjusting the pH to an optimal range, triethylamine could enhance the solubility of the MBC-11 conjugate.
-
Enhance Stability: Maintaining a specific pH can be crucial for the chemical stability of the conjugate, preventing premature hydrolysis or degradation.
It is important to note that this is a hypothesized role, as direct evidence of its use in the official MBC-11 formulation is not available in the public domain.
Q4: What are the known solubilities of the components of MBC-11 in PBS?
The solubility of the intact MBC-11 conjugate in PBS is not publicly documented. However, the solubilities of its individual components and a key metabolite are known:
| Compound | Solvent | Approximate Solubility |
| Cytarabine | PBS (pH 7.2) | ~2 mg/mL |
| Etidronate (sodium salt) | PBS (pH 7.2) | ~10 mg/mL |
| Cytarabine 5'-monophosphate | Water | Soluble |
Data sourced from publicly available product information sheets.[1][2][3]
Troubleshooting Guide: MBC-11 Solubility in PBS
This guide provides a step-by-step approach to troubleshoot solubility issues with MBC-11 in PBS.
Experimental Protocols
Note: As a specific, validated protocol for the reconstitution of investigational MBC-11 is not publicly available, the following is a general protocol based on standard laboratory practices for similar lyophilized compounds. This protocol should be considered a starting point and may require optimization.
General Reconstitution Protocol for Lyophilized MBC-11
-
Equilibration: Allow the vial of lyophilized MBC-11 and the PBS (pH 7.4) to come to room temperature.
-
Solvent Addition: Using a sterile syringe, slowly add the required volume of PBS to the vial to achieve the desired concentration. Direct the stream of PBS against the side of the vial to avoid foaming.
-
Gentle Swirling: Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking or vortexing, as this can cause foaming and potentially denature the compound.
-
Visual Inspection: Visually inspect the solution for complete dissolution. The solution should be clear and free of particulates.
-
pH Adjustment (if necessary): If solubility issues persist and the formulation is suspected to be pH-sensitive, the pH of the PBS may be cautiously adjusted. This should be done in a stepwise manner, monitoring for dissolution. The use of a base like triethylamine for this purpose should be approached with caution and in very small, controlled additions, as it is not confirmed to be part of the official formulation.
-
Sterile Filtration: Once fully dissolved, the solution should be sterile-filtered through a 0.22 µm filter before use in cell-based assays or animal studies.
Signaling Pathway
Mechanism of Action of MBC-11
MBC-11 is designed to target bone tissue due to the high affinity of its etidronate component for hydroxyapatite, a primary mineral component of bone. Once localized to the bone, the conjugate is expected to undergo hydrolysis, releasing its two active components: cytarabine and etidronate.
References
improving the stability of MBC-11 triethylamine in solution
Technical Support Center: MBC-11 Triethylamine in Solution
Disclaimer: The following information pertains to the stability of triethylamine (TEA). As of this writing, "this compound" does not correspond to a standard, publicly documented chemical grade or formulation. Researchers should consider this guidance in the context of their specific triethylamine solution and application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common issues related to the stability of triethylamine in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of triethylamine (TEA) in solution?
A1: The stability of TEA in solution is influenced by several factors, including:
-
Temperature: Higher temperatures accelerate degradation.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent: The type of solvent can affect the rate and pathway of degradation.
-
pH: The pH of aqueous solutions can influence the rate of oxidation.
-
Presence of Impurities: Metal ions can catalyze oxidation, and other reactive impurities can also contribute to degradation.
Q2: My triethylamine solution has turned yellow or brown. What is the cause, and is it still usable?
A2: Discoloration of triethylamine solutions, typically to a yellow or brown hue, is a common sign of degradation. This is often due to oxidation or the formation of conjugated oligomers from degradation byproducts like acetaldehyde. The usability of a discolored solution depends on the specific application. For sensitive reactions where purity is critical, it is recommended to use a fresh, colorless solution. For less sensitive applications, the impact of the impurities should be assessed.
Q3: I am observing inconsistent results in my experiments where triethylamine is used as a base or catalyst. Could this be related to its stability?
A3: Yes, inconsistent experimental outcomes can be a result of triethylamine degradation. If TEA degrades, its effective concentration decreases, which can affect reaction rates and yields, especially in base-catalyzed reactions. Degradation products can also potentially interfere with the desired chemical transformation. It is advisable to use freshly opened or purified TEA for sensitive applications.
Q4: What are the recommended storage conditions for triethylamine and its solutions?
A4: To ensure the stability of triethylamine, it should be stored in a cool, dry, well-ventilated area, away from light and sources of ignition.[1] It is best to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed to prevent moisture absorption and evaporation. Avoid contact with copper and its alloys.[1]
Q5: What are the common degradation products of triethylamine?
A5: Common degradation products of triethylamine include diethylamine, ethylamine, and triethylamine-N-oxide through oxidation. In the presence of light, degradation can also yield acetaldehyde, diethylnitroamine, and diethylformamide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. Reaction with metal impurities. | Store solutions under an inert atmosphere (nitrogen or argon) and in amber glass containers to protect from light. Prepare fresh solutions before use. Consider purifying the triethylamine by distillation if discoloration is significant. |
| Precipitation in Solution | Formation of insoluble salts (e.g., triethylamine hydrochloride from reaction with acidic impurities or atmospheric CO2). Temperature fluctuations affecting solubility. | Ensure all solvents and reagents are dry and free of acidic impurities. Store solutions at a constant, controlled temperature. If precipitation is observed, it may be possible to redissolve by gentle warming, but the purity should be verified. |
| Loss of Catalytic Activity or Basicity | Degradation of triethylamine, leading to a lower effective concentration. | Use a freshly opened bottle of triethylamine or purify stored material before use. Quantify the concentration of your TEA solution before use if it has been stored for an extended period. |
| Inconsistent HPLC or Reaction Results | Use of degraded triethylamine. Interaction of triethylamine with the stationary phase in HPLC. | For HPLC, consider using a mobile phase with a competing base or a different stationary phase if peak tailing or inconsistent retention times are observed. For reactions, ensure the purity and concentration of the TEA solution are consistent between batches. |
Quantitative Stability Data
Quantitative stability data for triethylamine in various organic solvents is not extensively available in the literature. The stability is highly dependent on the specific conditions. However, some data on its oxidation in aqueous solutions is available.
| Condition | Parameter | Value | Reference |
| Aqueous solution, pH 3.2 | Oxidation rate constant by OH radicals for TEAH+ | (1.8 ± 0.2) x 10⁸ M⁻¹s⁻¹ | [2][3] |
| Aqueous solution | Oxidation rate constant by OH radicals for TEA | (74.3 ± 6.5) x 10⁸ M⁻¹s⁻¹ | |
| Neat | Shelf life (recommended) | 3 years | |
| Purified | Shelf life (recommended) | 5 years |
Experimental Protocols
Protocol for Stability Assessment of Triethylamine in Solution via HPLC
This protocol outlines a general method for assessing the stability of a triethylamine solution. Method validation would be required for specific applications.
-
Preparation of Standard and Sample Solutions:
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Prepare a stock solution of high-purity triethylamine in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample solution of the triethylamine to be tested at the same concentration in the same solvent.
-
Prepare solutions of potential degradation products (e.g., diethylamine, ethylamine) if available.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH adjusted to 7.0). An ion-pairing agent may be necessary. The gradient can be optimized to separate the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as triethylamine has a UV maximum around 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, subject the triethylamine solution to forced degradation under various stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60 °C.
-
Basic: Add 0.1 M NaOH and heat at 60 °C.
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Oxidative: Add 3% H₂O₂ and store at room temperature.
-
Thermal: Heat at a higher temperature (e.g., 80 °C).
-
Photolytic: Expose to UV light.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent triethylamine peak.
-
-
Stability Study:
-
Store the triethylamine solution under the desired storage conditions (e.g., room temperature, 40 °C).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the solution, dilute to the appropriate concentration, and analyze by HPLC.
-
Calculate the percentage of triethylamine remaining and quantify any degradation products formed by comparing peak areas to the initial time point or a freshly prepared standard.
-
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of a triethylamine solution.
Plausible Degradation Pathways of Triethylamine
Caption: Potential degradation pathways for triethylamine under oxidative and photolytic conditions.
References
troubleshooting inconsistent results with MBC-11 triethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MBC-11, with a specific focus on challenges related to the use of triethylamine in its synthesis.
Troubleshooting Guide
Users often encounter variability in reaction outcomes when synthesizing MBC-11. This guide addresses common issues in a question-and-answer format, focusing on the critical role of triethylamine as a base in the conjugation of etidronate and cytarabine.
Q1: Why is my MBC-11 synthesis resulting in a low yield?
Possible Causes and Solutions:
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Inadequate Neutralization of Acidic Byproducts: The conjugation of cytarabine and etidronate likely involves the formation of an amide or ester bond, a reaction that can generate acidic byproducts like HCl.[1][2][3] Triethylamine's primary role is to neutralize these acids.[1][4] Insufficient triethylamine will result in the protonation of nucleophiles, halting the reaction and reducing the yield.
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Solution: Ensure the stoichiometry of triethylamine is appropriate to neutralize all generated acid. A slight excess of triethylamine is often used to drive the reaction to completion.
-
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Poor Quality of Triethylamine: The purity of triethylamine is crucial. Impurities can interfere with the reaction.
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Solution: Use high-purity, anhydrous triethylamine. If the quality is uncertain, consider purifying the triethylamine by distilling it from a drying agent like calcium hydride.
-
-
Reaction Temperature: Suboptimal temperatures can lead to slower reaction rates or the formation of side products.
-
Solution: Optimize the reaction temperature. While some reactions are performed at room temperature, others may require cooling to control exothermic processes or heating to proceed at a reasonable rate.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using an appropriate technique, such as thin-layer chromatography (TLC), to ensure it has reached completion before workup.
-
Q2: My reaction is incomplete, and I observe the presence of starting materials. What should I do?
Possible Causes and Solutions:
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Insufficient Triethylamine: As mentioned, an inadequate amount of triethylamine will not effectively scavenge the acid produced, leading to an incomplete reaction.
-
Solution: Add a slight excess of triethylamine.
-
-
Moisture Contamination: Triethylamine is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze starting materials or intermediates, leading to an incomplete reaction.
-
Solution: Use anhydrous solvents and reagents. Handle triethylamine under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and may not go to completion.
-
Solution: Choose a solvent that effectively dissolves all reactants. Gentle heating may be required to aid dissolution, but be mindful of potential side reactions at higher temperatures.
-
Q3: I am observing unexpected side products in my reaction mixture. What could be the cause?
Possible Causes and Solutions:
-
Side Reactions of Triethylamine: Although primarily a base, triethylamine can sometimes act as a nucleophile, leading to the formation of undesired byproducts.
-
Solution: Consider using a more sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA), if nucleophilic side reactions are suspected.
-
-
Degradation of Starting Materials or Product: The reaction conditions may be too harsh, causing the decomposition of sensitive functional groups in cytarabine, etidronate, or the final MBC-11 conjugate.
-
Solution: Optimize reaction conditions by lowering the temperature or reducing the reaction time. Ensure the pH is controlled throughout the reaction.
-
-
Reaction with Impurities: Impurities in the starting materials or triethylamine can lead to the formation of side products.
-
Solution: Use highly purified starting materials and reagents.
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Q4: I am experiencing inconsistent results from batch to batch. How can I improve reproducibility?
Possible Causes and Solutions:
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Variability in Reagent Quality: The quality of triethylamine and other reagents can vary between suppliers and even between batches from the same supplier.
-
Solution: Use reagents from a reliable source and consider testing the purity of each new batch of critical reagents like triethylamine.
-
-
Atmospheric Moisture: Variations in humidity can affect the water content of hygroscopic reagents and solvents, leading to inconsistent results.
-
Solution: Always use anhydrous solvents and handle hygroscopic reagents under a dry, inert atmosphere.
-
-
Inconsistent Reaction Setup and Monitoring: Small variations in reaction setup, such as stirring speed or the rate of reagent addition, can impact the outcome.
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Solution: Standardize the experimental protocol and ensure all parameters are carefully controlled and monitored in the same way for each batch.
-
Frequently Asked Questions (FAQs)
Q: What is the primary role of triethylamine in the synthesis of MBC-11?
A: In the synthesis of MBC-11, a conjugate of etidronate and cytarabine, triethylamine most likely functions as an acid scavenger. During the coupling reaction, an acidic byproduct such as hydrogen chloride (HCl) is often generated. Triethylamine, as a base, neutralizes this acid to form a salt (triethylammonium chloride), which prevents the acid from interfering with the reaction and helps to drive the reaction towards the formation of the desired product.
Q: How does the volatility of triethylamine affect my experiment?
A: Triethylamine is a volatile compound with a relatively low boiling point. This property can be advantageous as it allows for its easy removal from the reaction mixture by evaporation under reduced pressure. However, its volatility also means that it can be lost from the reaction if not properly contained, which could lead to an incomplete reaction due to insufficient base. It is also a flammable substance and should be handled with care in a well-ventilated fume hood.
Q: Can I use other bases instead of triethylamine?
A: Yes, other non-nucleophilic bases can often be used as substitutes for triethylamine. A common alternative is diisopropylethylamine (DIPEA), which is more sterically hindered and less likely to act as a nucleophile. The choice of base will depend on the specific requirements of the reaction, such as the desired pH and the sensitivity of the reactants to nucleophilic attack.
Q: How should I store and handle triethylamine?
A: Triethylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Due to its hygroscopic nature, it is best to store it under an inert atmosphere. Always handle triethylamine in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Key Properties of Triethylamine
| Property | Value | Reference |
| Formula | C₆H₁₅N | |
| Molar Mass | 101.19 g/mol | |
| Boiling Point | 88.6 to 89.8 °C | |
| Density | 0.7255 g/mL | |
| pKa of Conjugate Acid | 10.75 |
Table 2: Potential Impurities in Triethylamine and Their Impact
| Impurity | Potential Source | Potential Impact on Reaction |
| Water | Atmospheric moisture | Hydrolysis of starting materials or intermediates, reduced yield. |
| Diethylamine, Ethylamine | Incomplete synthesis of triethylamine | Can act as nucleophiles, leading to side product formation. |
| Oxidation Products | Air exposure | May interfere with the reaction or introduce impurities. |
Experimental Protocols
Hypothetical Protocol for MBC-11 Synthesis
This protocol is a hypothetical representation of how MBC-11 might be synthesized, illustrating the role of triethylamine. This is not a validated protocol and should be adapted and optimized by the user.
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Activation of Etidronate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen, dissolve etidronate in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add a coupling agent (e.g., a carbodiimide) and an activating agent (e.g., N-hydroxysuccinimide) to activate the phosphonic acid groups.
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Addition of Cytarabine and Triethylamine: In a separate flask, dissolve cytarabine in anhydrous dimethylformamide (DMF). To this solution, add triethylamine (1.2 equivalents).
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Coupling Reaction: Slowly add the cytarabine solution containing triethylamine to the activated etidronate solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Workup: Once the reaction is complete, quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure MBC-11.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of MBC-11.
Caption: Troubleshooting workflow for inconsistent results.
References
how to prevent MBC-11 triethylamine degradation during storage
This technical support center provides guidance on the proper storage and handling of MBC-11 to prevent degradation, particularly in the presence of triethylamine (TEA). Our goal is to help you ensure the stability and integrity of your MBC-11 samples for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We suspect our MBC-11 has degraded. What are the common signs of degradation?
A: Degradation of MBC-11 can manifest in several ways, including:
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A noticeable color change in the solid material or solution, often to a yellowish or brownish hue.
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A decrease in the expected potency or activity in your assays.
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The appearance of additional peaks in your analytical chromatography (e.g., HPLC, LC-MS) that are not present in the reference standard.
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A shift in the pH of your stock solutions.
Q2: Why is triethylamine a concern for the stability of MBC-11?
A: Triethylamine is a tertiary amine that can act as a base and a nucleophile. For a compound like MBC-11, which may contain ester or other electrophilic functional groups, triethylamine can catalyze or directly participate in degradation pathways such as hydrolysis or aminolysis. This leads to the formation of inactive byproducts and a reduction in the purity of your sample.
Q3: What are the ideal storage conditions for MBC-11 to prevent degradation?
A: To ensure the long-term stability of MBC-11, we recommend the following storage conditions. These are crucial for minimizing the risk of degradation, especially from residual triethylamine.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including base-catalyzed degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |
| Form | Solid (lyophilized powder) | More stable than solutions, which can facilitate degradative reactions. |
| Light Exposure | Protected from light (amber vials) | Prevents photolytic degradation. |
| Residual Solvents | Free of triethylamine and other basic impurities | Triethylamine is a known catalyst for MBC-11 degradation. |
Q4: Can I prepare stock solutions of MBC-11 in advance?
A: While convenient, preparing stock solutions of MBC-11 long-term is not recommended, especially if the solvent contains any residual impurities. If you need to prepare stock solutions, they should be:
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Prepared fresh for each experiment.
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Dissolved in an anhydrous, aprotic solvent (e.g., DMSO, DMF).
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Stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
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Used within a short period (ideally less than a week).
Troubleshooting Guide: MBC-11 Degradation
If you suspect degradation of your MBC-11 sample, follow this troubleshooting guide to identify the potential cause.
Step 1: Initial Purity Assessment
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Action: Analyze your MBC-11 sample using a validated analytical method, such as HPLC or LC-MS.
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Expected Outcome: A single major peak corresponding to pure MBC-11.
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Troubleshooting: If additional peaks are observed, compare the chromatogram to a reference standard to identify potential impurities or degradation products.
Step 2: Check for Triethylamine Contamination
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Action: If your synthesis of MBC-11 involved triethylamine, ensure it has been completely removed during purification. Use techniques like 1H NMR or GC-MS to detect residual triethylamine.
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Expected Outcome: No detectable triethylamine in the final product.
-
Troubleshooting: If triethylamine is present, re-purify the MBC-11 sample.
Step 3: Evaluate Storage Conditions
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Action: Review your storage procedures against the recommended conditions in the table above.
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Expected Outcome: Your storage conditions should align with the recommendations.
-
Troubleshooting: If your storage conditions are suboptimal (e.g., stored at 4°C, in solution, or exposed to air), this is a likely cause of degradation.
Step 4: Assess Solvent Purity
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Action: Ensure that the solvents used to prepare MBC-11 solutions are of high purity and anhydrous.
-
Expected Outcome: Solvents should be free from water and basic or acidic impurities.
-
Troubleshooting: Use freshly opened, high-purity solvents for your experiments.
Experimental Protocols
Protocol: Stability Assessment of MBC-11 in the Presence of Triethylamine
This protocol outlines a method to assess the stability of MBC-11 when exposed to triethylamine.
-
Materials:
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MBC-11 (high purity)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (ACN)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% formic acid (gradient elution)
-
-
Procedure:
-
Prepare a stock solution of MBC-11 in anhydrous ACN at a concentration of 1 mg/mL.
-
Prepare a stock solution of TEA in anhydrous ACN at a concentration of 10 mM.
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Set up the following experimental conditions in triplicate in sealed HPLC vials:
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Control: 100 µL of MBC-11 stock solution + 100 µL of ACN.
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Test: 100 µL of MBC-11 stock solution + 100 µL of TEA stock solution.
-
-
Incubate the vials at room temperature (25°C).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject 10 µL of each solution into the HPLC system.
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Monitor the peak area of MBC-11 and the formation of any new peaks.
-
-
Data Analysis:
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Calculate the percentage of MBC-11 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of MBC-11 remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Hypothetical degradation pathway of MBC-11 catalyzed by triethylamine.
Caption: Troubleshooting workflow for investigating MBC-11 degradation.
Caption: Relationship between storage conditions and MBC-11 stability.
Technical Support Center: Overcoming Resistance to MBC-11 Triethylamine in Cancer Cells
Welcome to the technical support center for MBC-11 triethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to MBC-11 in cancer cells. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11 and what is its mechanism of action?
A1: MBC-11 is a first-in-class conjugate of the bone-targeting bisphosphonate, etidronate, covalently linked to the antimetabolite cytarabine (araC).[1][2][3][4] It is designed to selectively deliver cytarabine to sites of cancer-induced bone disease, thereby concentrating the therapeutic agent in the bone microenvironment.[1] The proposed mechanism of action involves the hydrolysis of MBC-11 to etidronate and araCMP, which is then dephosphorylated to cytarabine. Cytarabine, a deoxycytidine analog, inhibits DNA synthesis, leading to cancer cell death.
Q2: What are the known mechanisms of resistance to cytarabine, the active component of MBC-11?
A2: Resistance to cytarabine is a well-documented phenomenon and can occur through several mechanisms:
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Reduced Drug Uptake: Decreased expression or inactivating mutations of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for transporting cytarabine into the cell. The bone marrow stroma has been shown to induce the removal of hENT1 from the surface of leukemia cells, thereby conferring resistance.
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Impaired Drug Activation: Cytarabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to become active. Reduced dCK activity is a common mechanism of resistance.
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Increased Drug Inactivation: Elevated levels of the enzyme cytidine deaminase (CDA) can lead to the rapid conversion of cytarabine into its inactive form, uracil arabinoside.
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Alterations in Drug Target: Increased intracellular pools of the natural substrate for DNA polymerase, dCTP, can outcompete the active form of cytarabine (ara-CTP) for incorporation into DNA.
Q3: Can cancer cells develop resistance to the etidronate component of MBC-11?
A3: While resistance to bisphosphonates is less well-characterized than resistance to cytotoxic agents, some mechanisms have been proposed, including alterations in the mevalonate pathway and increased drug efflux. However, the primary driver of resistance to MBC-11 is expected to be through mechanisms affecting the activity of cytarabine.
Q4: How does the bone microenvironment contribute to resistance to MBC-11?
A4: The bone microenvironment is a complex niche that can promote chemoresistance through several mechanisms:
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Stromal Cell Protection: Bone marrow stromal cells can secrete soluble factors that protect cancer cells from drug-induced apoptosis.
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Physical Sequestration: Bone marrow adipocytes can sequester certain chemotherapeutic drugs, lowering their effective concentration in the vicinity of cancer cells.
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Induction of Resistance Pathways: The interaction between cancer cells and the bone microenvironment can activate pro-survival signaling pathways in the cancer cells.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to MBC-11 in vitro after prolonged exposure. | Development of a resistant cell population. | 1. Confirm Resistance: Determine the IC50 of MBC-11 in your cell line and compare it to the parental, sensitive cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Assess for common cytarabine resistance mechanisms (see Q2 in FAQs). 3. Attempt to Reverse Resistance: Use inhibitors of ABC transporters or knockdown key resistance genes using siRNA. |
| Inconsistent results in cell viability assays. | Assay variability, incorrect cell seeding density, or issues with reagent preparation. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well. 2. Ensure Reagent Quality: Prepare fresh MTT/MTS and solubilization solutions for each experiment. 3. Include Proper Controls: Always include untreated and vehicle-treated controls. |
| Failure to establish a bone metastasis model in vivo. | Poor cell viability, incorrect injection technique, or inappropriate mouse strain. | 1. Check Cell Health: Ensure that the cancer cells are in the logarithmic growth phase and have high viability before injection. 2. Refine Injection Technique: For intracardiac injections, practice the technique to ensure consistent delivery to the left ventricle. For intra-tibial injections, use imaging to confirm needle placement. 3. Select Appropriate Mouse Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically required for xenograft models. |
| Lack of MBC-11 efficacy in an in vivo bone metastasis model. | Development of in vivo resistance, poor drug penetration, or influence of the bone microenvironment. | 1. Analyze Explanted Tumors: Harvest tumor cells from the bone lesions of treated animals and assess their sensitivity to MBC-11 in vitro. 2. Evaluate Drug Distribution: If possible, use analytical methods to measure the concentration of MBC-11 and its metabolites in the bone lesions. 3. Co-culture Experiments: Perform in vitro co-culture experiments with bone marrow stromal cells to determine if they confer resistance to MBC-11. |
Quantitative Data Presentation
When publishing your findings on MBC-11 resistance, it is crucial to present quantitative data in a clear and structured format. Below are example tables that you can adapt for your data.
Table 1: IC50 Values of MBC-11 and Cytarabine in Parental and Resistant Cell Lines
| Cell Line | MBC-11 IC50 (µM) | Cytarabine IC50 (µM) | Resistance Index (MBC-11) | Resistance Index (Cytarabine) |
| Parental | 0.5 ± 0.05 | 0.2 ± 0.02 | 1.0 | 1.0 |
| MBC-11 Resistant | 10.2 ± 1.1 | 4.5 ± 0.5 | 20.4 | 22.5 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Relative mRNA Expression of Key Genes in Parental and MBC-11 Resistant Cells
| Gene | Fold Change in Resistant Cells (vs. Parental) | p-value |
| SLC29A1 (hENT1) | 0.25 ± 0.03 | < 0.01 |
| DCK | 0.40 ± 0.06 | < 0.01 |
| CDA | 3.5 ± 0.4 | < 0.05 |
| ABCB1 (MDR1) | 8.2 ± 0.9 | < 0.001 |
| ABCG2 (BCRP) | 5.1 ± 0.6 | < 0.01 |
| Gene expression was determined by qRT-PCR and normalized to a housekeeping gene. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol is for determining the concentration of MBC-11 that inhibits 50% of cell growth.
Materials:
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Cancer cell line of interest
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Complete culture medium
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This compound
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Multichannel pipette
-
Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of MBC-11 in complete culture medium.
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Remove the existing medium from the cells and add 100 µL of the MBC-11 dilutions to the appropriate wells. Include a vehicle-only control.
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Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABCB1 (MDR1) Expression
This protocol is for assessing the protein expression level of the ABC transporter ABCB1.
Materials:
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Parental and MBC-11 resistant cells
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against ABCB1
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the ABCB1 signal to the loading control.
Protocol 3: siRNA-Mediated Knockdown of ABCB1
This protocol describes how to transiently silence the expression of the ABCB1 gene.
Materials:
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MBC-11 resistant cells
-
siRNA targeting ABCB1
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Non-targeting control siRNA
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Transfection reagent (e.g., Lipofectamine RNAiMAX)
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Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
Seed the resistant cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
For each well, dilute the ABCB1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
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Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
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Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
After incubation, assess the knockdown efficiency by qRT-PCR or Western blot.
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Perform a cell viability assay with MBC-11 to determine if silencing ABCB1 re-sensitizes the cells to the drug.
Visualizations
Signaling Pathways and Resistance
Caption: Key resistance pathways to MBC-11's active component, cytarabine.
Experimental Workflow for Investigating Resistance
Caption: Step-by-step workflow for studying and overcoming MBC-11 resistance.
Logical Relationship of Resistance Mechanisms
Caption: The multifactorial nature of resistance to MBC-11.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo knock-down of multidrug resistance transporters ABCC1 and ABCC2 by AAV-delivered shRNAs and by artificial miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dichotomous Role of Bone Marrow Derived Cells in the Chemotherapy-Treated Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MBC-11 Triethylamine In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBC-11, particularly when formulated with triethylamine. The content directly addresses potential issues related to off-target effects and toxicity that may be encountered during in vivo experiments.
Disclaimer: MBC-11 is a known conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC)[1][2]. The use of a triethylamine salt is a hypothetical formulation for the purposes of this guide. The troubleshooting advice herein is based on the known pharmacology of MBC-11 and the established toxicology of triethylamine as separate entities.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11 and what is its primary mechanism of action?
A1: MBC-11 is a first-in-class bone-targeting conjugate drug. It combines the bisphosphonate etidronate, which targets areas of high bone turnover (like bone metastases), with the cytotoxic chemotherapy agent cytarabine (araC)[1][2][3]. The core concept is to deliver the cytotoxic payload (cytarabine) directly to cancer-induced bone lesions, maximizing its local concentration and therapeutic effect while minimizing systemic exposure and side effects. Once localized, MBC-11 is designed to be hydrolyzed, releasing its active components.
Q2: What is the metabolic pathway of MBC-11?
A2: In vivo, MBC-11 is hydrolyzed to etidronate and cytarabine monophosphate (araCMP). Etidronate does not break down further. The araCMP is rapidly dephosphorylated to cytarabine (araC), which is then deaminated to its inactive metabolite, uracil arabinoside (araU).
Q3: Why might triethylamine be used in the formulation, and what are its known toxicities?
A3: Triethylamine (TEA) is a base commonly used in organic synthesis and sometimes as a counter-ion to form a salt of an acidic compound, potentially to improve solubility or stability. However, TEA itself is associated with significant toxicity. Acute exposure in humans can cause severe eye irritation, corneal swelling, and visual disturbances described as "blue haze" or "smoky vision". In animal studies, TEA has been shown to cause dermal and ocular irritation, and at higher doses, it can lead to changes in the lungs, brain, liver, and kidneys, as well as convulsions.
Q4: What are the expected on-target and principal off-target toxicities of MBC-11 itself?
A4: The primary on-target effect of MBC-11 is the targeted killing of cancer cells in the bone. The principal and dose-limiting toxicity observed in a Phase I human clinical trial was myelosuppression (suppression of bone marrow's ability to produce blood cells), which is a known side effect of its cytotoxic component, cytarabine. This includes neutropenia and thrombocytopenia. The maximum tolerated dose (MTD) in humans was established at 5 mg/kg per day for 5 days.
Troubleshooting Guide: In Vivo Experiments
This guide is designed to help differentiate between expected drug effects, formulation-related toxicity, and other experimental issues.
Issue 1: Higher than expected myelosuppression at doses ≤ 5 mg/kg.
| Possible Cause | Troubleshooting Step |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. |
| Inaccurate Dosing | Verify calculations for dose preparation. Ensure consistent and accurate administration technique (e.g., IV, IP). |
| Formulation Instability | Assess the stability of the this compound formulation over time. Degradation could lead to altered pharmacokinetics. |
Issue 2: Animals exhibit visual disturbances (e.g., corneal opacity), neurological symptoms (e.g., convulsions), or respiratory irritation.
| Possible Cause | Troubleshooting Step |
| Triethylamine Toxicity | These are hallmark signs of triethylamine toxicity. The formulation may contain excess or free triethylamine. |
| Action: Analyze the formulation for the concentration of free triethylamine. Consider reformulation with a different salt or using a purification step (e.g., dialysis, chromatography) after synthesis to remove excess TEA. | |
| Vehicle Toxicity | If using co-solvents like DMSO, ensure the final concentration is well-tolerated for the route of administration. |
Issue 3: Lack of therapeutic efficacy on bone lesions.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The triethylamine salt formulation may have poor solubility or stability in the dosing vehicle, leading to precipitation and reduced available drug. |
| Action: Check the formulation for precipitates before injection. Perform pharmacokinetic (PK) studies to measure plasma concentrations of MBC-11 and its metabolites. | |
| Insufficient Target Engagement | The dose may be too low for the specific animal model, even if below the MTD. |
| Action: Conduct a dose-response study in your model. Consider using imaging techniques (e.g., PET/CT) to assess metabolic activity in bone lesions, as was done in human trials. | |
| Incorrect Route of Administration | The chosen route may not provide adequate systemic exposure. |
| Action: Compare different administration routes (e.g., intravenous vs. intraperitoneal) and their impact on PK and efficacy. |
Quantitative Data Summary
Table 1: MBC-11 Phase I Clinical Trial Parameters (Single 5 mg/kg Dose)
| Parameter | Mean Value (± SD) | Unit |
| Cmax (Max Concentration) | 20.3 (± 7.5) | µg/mL |
| Tmax (Time to Max Conc.) | 1.1 (± 0.2) | hours |
| AUC (Area Under Curve) | 26.6 (± 8.8) | µg·h/mL |
| t1/2 (Half-life) | 1.6 (± 0.7) | hours |
Table 2: Selected In Vivo Toxicity Data for Triethylamine
| Animal Model | Route | Parameter | Value | Unit |
| Rat | Oral | LD50 | 450 - 1000 | mg/kg |
| Mouse | Oral | LD50 | 450 - 1000 | mg/kg |
| Rabbit | Dermal | LD50 | 570 | mg/kg |
| Rat | Inhalation | LOAEL* | 12.5 | ppm |
*Lowest-Observed-Adverse-Effect Level for respiratory epithelium hyperplasia after 3 months.
Experimental Protocols
Protocol 1: Assessment of Myelosuppression
-
Objective: To quantify the effect of this compound on hematopoietic cells.
-
Procedure: a. Collect blood samples (e.g., via tail vein or cardiac puncture at endpoint) at baseline and at specified time points post-treatment (e.g., Days 5, 10, 15). b. Place samples in EDTA-coated tubes to prevent coagulation. c. Perform a Complete Blood Count (CBC) using an automated hematology analyzer. d. Key parameters to analyze are: White Blood Cell (WBC) count (including neutrophil differential), Red Blood Cell (RBC) count, and Platelet (PLT) count.
-
Analysis: Compare cell counts between treated and vehicle control groups. A significant decrease in neutrophils, platelets, and/or red blood cells is indicative of myelosuppression.
Protocol 2: Monitoring for Triethylamine-Related Toxicity
-
Objective: To assess potential renal and hepatic toxicity that may be caused or exacerbated by triethylamine.
-
Procedure: a. Collect blood samples at baseline and at endpoint. b. Process samples to obtain serum. c. Perform a blood chemistry panel analysis. d. Key Hepatic Markers: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST). e. Key Renal Markers: Blood Urea Nitrogen (BUN), Creatinine.
-
Analysis: Statistically significant elevations in ALT/AST suggest liver damage. Significant elevations in BUN/Creatinine suggest kidney damage. Correlate these findings with any observed clinical signs (e.g., lethargy, changes in urine output).
Protocol 3: Formulation Optimization to Reduce Free Triethylamine
-
Objective: To prepare a dosing solution of this compound with minimal free base to reduce off-target toxicity.
-
Procedure: a. Synthesis: After synthesizing the triethylamine salt of MBC-11, use a method to remove unreacted TEA. Lyophilization (freeze-drying) under vacuum can effectively remove volatile components like TEA. b. Reconstitution: Dissolve the lyophilized powder in the final sterile vehicle (e.g., saline, PBS) immediately before use. c. Quality Control: i. Use pH measurement as a surrogate for free TEA. A highly alkaline pH may indicate excess free base. Aim for a near-neutral pH if possible. ii. For rigorous analysis, use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of residual triethylamine in the final formulation.
-
Goal: Achieve a formulation where MBC-11 and triethylamine are present in the desired stoichiometric ratio with minimal excess of free triethylamine.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Amide-11 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of Amide-11 synthesis, a process involving the use of triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the Amide-11 synthesis?
Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the amine starting material and the acid chloride. This prevents the protonation of the starting amine, which would render it unreactive.
Q2: What are the primary challenges when scaling up this reaction?
The main challenges during the scale-up of the Amide-11 synthesis include:
-
Exothermic Reaction Control: The reaction is highly exothermic, and improper heat management can lead to side reactions, impurity formation, and potential safety hazards.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots" and incomplete reactions.
-
Product Isolation and Purification: The removal of triethylamine hydrochloride salt and other impurities can be more complex at a larger scale.
-
Reagent Addition Strategy: The rate of addition of the acid chloride is critical to control the reaction temperature and minimize side product formation.
Q3: What are the key safety precautions when handling triethylamine at scale?
Triethylamine is a flammable and corrosive liquid with a strong odor. When handling large quantities, it is crucial to:
-
Work in a well-ventilated area, preferably under a fume hood or in a contained system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ground all equipment to prevent static discharge, which could ignite the flammable vapors.
-
Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. | - Ensure a slight excess of the acid chloride is used. - Improve mixing efficiency. - Check the quality of the starting materials and triethylamine. |
| 2. Degradation of product or starting material. | - Maintain the reaction temperature within the recommended range. - Minimize the reaction time. | |
| High Impurity Levels | 1. Formation of over-acylated byproduct. | - Control the addition rate of the acid chloride. - Ensure efficient mixing to avoid localized high concentrations of the acid chloride. |
| 2. Presence of residual starting materials. | - Adjust the stoichiometry of the reactants. - Increase the reaction time or temperature slightly, while monitoring for degradation. | |
| Difficult Filtration of Triethylamine Hydrochloride | 1. Fine particle size of the salt. | - Consider an "aging" step after the reaction is complete to allow for crystal growth. - Optimize the solvent system to influence crystal morphology. |
| 2. Clogging of the filter medium. | - Use a filter aid, such as celite. - Select a filter with an appropriate pore size. | |
| Poor Phase Separation During Aqueous Work-up | 1. Emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Allow for a longer separation time. |
| 2. High concentration of salts. | - Dilute the reaction mixture with more of the organic solvent before the wash steps. |
Experimental Protocols
Lab-Scale Synthesis of Amide-11 (Illustrative)
-
To a stirred solution of the starting amine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of the acid chloride (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Maintain the reaction temperature below 5 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Amide-11.
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Purify the crude product by recrystallization or column chromatography.
Considerations for Scale-Up
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Reactor and Agitation: Use a glass-lined or stainless steel reactor with a powerful overhead stirrer and baffles to ensure efficient mixing.
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Thermal Management: Employ a reactor with a cooling jacket and a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where the acid chloride is added at a controlled rate to manage heat evolution.
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Work-up: Plan for larger scale liquid-liquid extractions and filtrations. A filter press or a centrifugal filter may be necessary for efficient solid-liquid separation.
Visualizations
managing myelosuppression with MBC-11 triethylamine in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MBC-11. The following information addresses potential issues related to its primary dose-limiting toxicity: myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11 and its intended therapeutic action?
A1: MBC-11 is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate and the antimetabolite cytarabine (araC)[1][2]. Its design allows for the targeted delivery of cytarabine to bone, aiming to treat cancer-induced bone disease[1][2].
Q2: Is MBC-11 used to manage myelosuppression?
A2: There is a critical distinction to be made. Current research indicates that MBC-11 does not manage or mitigate myelosuppression. Instead, myelosuppression is the principal and dose-limiting toxicity observed with MBC-11 administration[1]. Researchers should anticipate and monitor for myelosuppressive effects when using this compound.
Q3: What are the observed myelosuppressive effects of MBC-11 in preclinical or clinical studies?
A3: In a phase I human study, myelosuppression involving all hematopoietic lineages (neutropenia, thrombocytopenia, and anemia) was the primary toxicity. The severity of myelosuppression was found to increase with the dose of MBC-11.
Q4: What is the maximum tolerated dose (MTD) of MBC-11?
A4: The maximum tolerated dose for MBC-11 in a human phase I study was established at 5 mg/kg per day. Doses above this level led to unacceptable levels of myelosuppression.
Troubleshooting Guide: Managing MBC-11 Induced Myelosuppression in Animal Models
Issue 1: Severe drop in blood cell counts after MBC-11 administration.
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Possible Cause: The administered dose of MBC-11 may be too high for the specific animal model or strain.
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Troubleshooting Steps:
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Review the dosing regimen. The established MTD in a human study was 5 mg/kg per day for 5 days every 4 weeks. Doses in animal models should be carefully determined through dose-escalation studies.
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Implement regular complete blood count (CBC) monitoring to track the kinetics of myelosuppression and recovery.
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Consider dose reduction in subsequent cycles or for new cohorts.
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Ensure appropriate supportive care for the animals, including monitoring for signs of infection or bleeding.
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Issue 2: Unexpected mortality in experimental animals.
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Possible Cause: Mortality may be a consequence of severe myelosuppression, leading to complications such as systemic infections (sepsis) or hemorrhage.
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Troubleshooting Steps:
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Perform necropsies to determine the cause of death.
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Prophylactic use of broad-spectrum antibiotics may be considered in severely neutropenic animals, consistent with institutional animal care and use committee (IACUC) guidelines.
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Evaluate the need for supportive measures such as platelet transfusions if severe thrombocytopenia is observed, though this can be challenging in small animal models.
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Re-evaluate the starting dose and dose-escalation steps in your experimental protocol.
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Experimental Protocols
Protocol: Monitoring Myelosuppression in Rodent Models Treated with MBC-11
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Baseline Blood Collection: Prior to the first administration of MBC-11, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) analysis.
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MBC-11 Administration: Administer MBC-11 according to the experimental protocol (e.g., intraperitoneally or intravenously).
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Post-Administration Blood Monitoring:
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Collect blood samples at regular intervals post-administration. A suggested frequency would be on days 3, 5, 7, 10, 14, and 21 of the first cycle to capture the nadir and recovery of different cell lineages.
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Perform CBC analysis on all samples, paying close attention to absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
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Data Analysis:
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Calculate the percentage change from baseline for each blood cell parameter at each time point.
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Determine the nadir (lowest point) for each cell lineage.
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Monitor the time to recovery to baseline levels.
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Clinical Monitoring:
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Observe animals daily for clinical signs of myelosuppression, including lethargy, pale mucous membranes, petechiae, or signs of infection.
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Record body weight at each blood collection time point.
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Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of MBC-11 (Human Phase I Study)
| Dose Level (mg/kg) | Grade 3 Adverse Events | Grade 4 Adverse Events | Dose-Limiting Toxicity Observed |
| 10 | Thrombocytopenia | Neutropenia | Yes |
Data extracted from a human phase I study, which informs preclinical expectations.
Table 2: Pharmacokinetic Parameters of MBC-11 at 5 mg/kg (Human Phase I Study)
| Parameter | Mean Value (± SD) |
| Cmax (µM) | 16.5 (± 3.3) |
| Tmax (hr) | 1.8 (± 0.4) |
| AUC0–72 (µM*hr) | 39 (± 11) |
| T1/2 (hr) | 4.8 (± 1.2) |
These parameters describe the plasma concentration of MBC-11 over time and can be relevant for designing pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models.
Visualizations
Caption: Workflow for monitoring MBC-11 induced myelosuppression in animal models.
Caption: Relationship between MBC-11 dose, myelosuppression, and MTD.
References
- 1. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Bone-Targeted Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments aimed at improving the bioavailability of bone-targeted drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low bone accumulation of my drug conjugate?
A1: Low bone accumulation is a frequent challenge. The primary causes often include:
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Poor Plasma Stability: The conjugate may be degrading prematurely in circulation before it can reach the bone tissue. This can be due to unstable linkers or susceptibility of the conjugate to plasma enzymes.[1][2]
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Inefficient Targeting Moiety: The chosen bone-targeting ligand (e.g., bisphosphonate, peptide) may have insufficient affinity for hydroxyapatite, the main mineral component of bone.[3][4]
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Rapid Clearance: The conjugate might be quickly cleared from the body by the kidneys or the mononuclear phagocyte system (MPS), particularly the liver and spleen, before it has adequate time to accumulate in bone.[5] This is often influenced by the conjugate's size, charge, and hydrophobicity.
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High Off-Target Binding: The conjugate may bind non-specifically to other tissues or plasma proteins, reducing the fraction available to target the bone.
Q2: How do I choose the right bone-targeting ligand for my conjugate?
A2: The choice of a targeting ligand is critical and depends on the specific application. The most common options are:
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Bisphosphonates (BPs): Such as alendronate, these have a very high affinity for hydroxyapatite and are widely used. They tend to bind to sites of both bone formation and resorption. However, they can have long residence times and potential side effects.
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Acidic Oligopeptides: Peptides like D-aspartic acid octapeptide (D-Asp8) are also effective bone-targeting moieties. They may show a preference for bone resorption sites and can have advantages like lower toxicity and better biocompatibility compared to BPs.
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Tetracyclines: These molecules also bind to bone but their use can be limited by toxicity and effects on osteoblasts.
The ideal ligand should provide strong bone affinity without negatively impacting the conjugate's stability or leading to unwanted side effects. Comparative studies are often necessary to determine the best choice for a specific drug and application.
Q3: What is the role of the linker in my conjugate's bioavailability?
A3: The linker is a critical component that connects the drug to the targeting moiety and significantly influences the conjugate's stability, release characteristics, and overall performance. There are two main types:
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Cleavable Linkers: These are designed to release the drug payload under specific conditions found at the target site, such as low pH in endosomes or the presence of certain enzymes (e.g., cathepsins in osteoclasts). While this allows for controlled drug release, these linkers can sometimes be unstable in plasma, leading to premature drug release and off-target toxicity.
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Non-cleavable Linkers: These are more stable in plasma and release the drug only after the entire conjugate is internalized by the target cell and the carrier molecule is degraded in the lysosome. This generally leads to lower off-target toxicity but may have a reduced "bystander effect" (killing of neighboring antigen-negative cells).
The choice of linker chemistry is a balance between ensuring stability in circulation and achieving efficient drug release at the bone.
Troubleshooting Guides
Issue 1: High Accumulation in Liver and Spleen (Off-Target Uptake)
| Potential Cause | Troubleshooting Step | Rationale |
| Conjugate Aggregation | Analyze the conjugate for aggregates using Size Exclusion Chromatography (SEC). | Aggregates are often rapidly cleared by the mononuclear phagocyte system (MPS) in the liver and spleen. |
| High Hydrophobicity | Modify the conjugate to increase its hydrophilicity, for example, by incorporating a hydrophilic polymer like HPMA or PEG. | Highly hydrophobic molecules are prone to non-specific uptake by the liver. |
| High Molecular Weight | Evaluate conjugates with a lower molecular weight. | Very large conjugates (e.g., >100 kDa) may exhibit increased liver and spleen deposition. |
| Mannose Receptor Binding | If using an antibody-based conjugate, analyze the glycosylation profile. High levels of agalactosylated glycans (G0F) can lead to uptake by mannose receptors on liver and spleen cells. | Modify glycan profile through cell line engineering or enzymatic treatment to reduce G0F content. |
Issue 2: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
| Potential Cause | Troubleshooting Step | Rationale | | :--- | :--- | Rationale | | Unstable Linker Chemistry | If using a cleavable linker, assess its stability in plasma. Consider switching to a more stable cleavable linker or a non-cleavable linker. | The linker may be susceptible to cleavage by plasma enzymes or hydrolysis, leading to premature drug release. | | Retro-Michael Reaction | If using a maleimide-based linker for conjugation to a thiol group, investigate if a retro-Michael reaction is occurring. | This reaction can lead to the detachment of the drug-linker complex from the antibody. Stabilizing the maleimide ring (e.g., through hydrolysis) can prevent this. | | High DAR Species are Less Stable | Analyze the stability of different DAR species. It has been observed that conjugates with a higher number of drugs per antibody can be cleared more rapidly. | Optimize the conjugation process to produce a lower, more homogenous DAR. |
Data Presentation: Comparative Biodistribution Studies
The following tables summarize quantitative data from preclinical studies, illustrating how different design choices affect the biodistribution of bone-targeted conjugates.
Table 1: Comparison of Targeting Moiety and Molecular Weight on Bone Accumulation
This table shows the biodistribution of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers targeted with either D-Aspartic Acid Octapeptide (D-Asp8) or Alendronate (ALN). Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 24 hours post-injection in mice.
| Conjugate | Targeting Moiety | Mw (kDa) | Bone (Tibia/Femur) (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) |
| P-D-Asp8 | D-Asp8 | 24 | 3.5 | ~0.1 | ~0.1 |
| P-D-Asp8 | D-Asp8 | 46 | 5.1 | ~0.3 | ~0.2 |
| P-D-Asp8 | D-Asp8 | 96 | 7.9 | 2.1 | 1.5 |
| P-ALN | Alendronate | 51 | 18.1 | 0.9 | 0.4 |
| P-ALN | Alendronate | 99 | 15.2 | 2.5 | 1.1 |
| Control (P-Control) | None | 22 | 0.3 | ~0.1 | ~0.1 |
| Control (P-Control) | None | 105 | 1.8 | 1.1 | 0.5 |
Data synthesized from studies by Wang et al.
Key Observations:
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Both D-Asp8 and Alendronate significantly increase bone accumulation compared to non-targeted controls.
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Alendronate-targeted conjugates show higher accumulation in bone compared to D-Asp8 targeted conjugates at similar molecular weights.
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For D-Asp8 conjugates, increasing the molecular weight enhances bone deposition but also increases accumulation in the liver and spleen.
Key Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of a Radiolabeled Conjugate
This protocol outlines a general procedure for assessing the biodistribution of a bone-targeted conjugate in a rodent model.
1. Radiolabeling the Conjugate:
- Select a suitable radioisotope (e.g., Iodine-125 for gamma counting, Zirconium-89 for PET imaging).
- Conjugate the radioisotope to the drug conjugate using a stable labeling method.
- Purify the radiolabeled conjugate to remove any free radioisotope, typically using a size-exclusion column (e.g., PD-10).
2. Animal Dosing:
- Administer a known amount of the radiolabeled conjugate to the study animals (e.g., BALB/c mice) via intravenous (tail vein) injection.
- Include control groups receiving a non-targeted version of the conjugate if applicable.
3. Tissue Collection:
- At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize the animals.
- Collect blood via cardiac puncture.
- Dissect key organs and tissues: bone (femur, tibia), liver, spleen, kidneys, heart, lungs, and muscle.
4. Sample Analysis:
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Measure the radioactivity of a standard prepared from the injected dose.
5. Data Calculation:
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per Minute in Tissue / Tissue Weight) / (Total Counts per Minute Injected) * 100
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol describes how to assess the stability of a conjugate and quantify drug release in plasma.
1. Incubation:
- Incubate the drug conjugate at a predefined concentration in plasma (e.g., from human, mouse, rat) at 37°C.
- Include a control where the conjugate is incubated in buffer (e.g., PBS) to monitor intrinsic stability.
2. Time-Point Sampling:
- At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots from the incubation mixture.
- Immediately stop the reaction, for example, by freezing the samples at -80°C.
3. Sample Preparation:
- For Free Drug Quantification: Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released drug.
- For DAR Analysis: Isolate the conjugate from the plasma using an affinity capture method (e.g., Protein A beads for antibody-based conjugates).
4. LC-MS Analysis:
- Analyze the supernatant to quantify the amount of released drug, using a standard curve for calibration.
- Analyze the captured conjugate to determine the average DAR and the distribution of different DAR species over time.
Protocol 3: Hydroxyapatite (HA) Binding Affinity Assay
This assay measures the ability of the conjugate's targeting moiety to bind to bone mineral in vitro.
1. Preparation:
- Prepare a suspension of hydroxyapatite (HA) powder or nanoparticles in a suitable buffer (e.g., PBS).
- Prepare solutions of your conjugate at various concentrations.
2. Binding Reaction:
- Mix the conjugate solutions with the HA suspension.
- Incubate the mixture for a defined period (e.g., 1-4 hours) at room temperature with gentle shaking to allow binding to reach equilibrium.
3. Separation:
- Centrifuge the samples to pellet the HA particles with the bound conjugate.
- Carefully collect the supernatant, which contains the unbound conjugate.
4. Quantification:
- Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the conjugate has a chromophore, fluorescence, or NMR).
- The amount of bound conjugate is calculated by subtracting the unbound amount from the initial total amount.
5. Data Analysis:
- Plot the amount of bound conjugate versus the concentration of free conjugate to generate a binding isotherm.
- From this plot, you can calculate binding parameters such as the dissociation constant (Kd) to quantify the binding affinity.
Visualizations
References
- 1. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Pharmacokinetic and Biodistribution Studies of a Bone-Targeting Drug Delivery System Based on N-(2-Hydroxypropyl)methacrylamide Copolymers - Molecular Pharmaceutics - Figshare [figshare.com]
- 3. Biodistribution and Pharmacokinetic Studies of Bone-Targeting N-(2-Hydroxypropyl)methacrylamide Copolymer–Alendronate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Biodistribution Studies of a Bone-targeting Drug Delivery System Based on N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
dealing with MBC-11 triethylamine precipitation in cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with MBC-11 triethylamine, particularly its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11 and why might it be formulated with triethylamine?
MBC-11 is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate and the chemotherapeutic agent cytarabine (araC)[1]. It is designed to deliver cytarabine to sites of high bone turnover, such as those affected by cancer-induced bone disease[1][2].
Triethylamine is a basic compound that can be used to form a salt with an acidic compound[3][4]. While the public literature on MBC-11 does not specify a triethylamine salt formulation, it is plausible that such a formulation exists to improve the solubility or stability of the parent compound. The formation of a salt can alter a drug's physicochemical properties, including its solubility in aqueous solutions like cell culture media.
Q2: I'm observing immediate precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?
Immediate precipitation, often termed "crashing out," is a common issue when adding a compound dissolved in an organic solvent (like DMSO) to an aqueous solution such as cell culture medium. This is typically due to the compound's poor aqueous solubility once the organic solvent is diluted. Several factors can contribute to this:
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High Final Concentration: The intended final concentration of this compound in your media may exceed its solubility limit.
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"Solvent Shock": Rapidly diluting a concentrated stock solution can cause a sudden change in the solvent environment, leading to precipitation.
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Media Temperature: Using cold cell culture media can decrease the solubility of the compound.
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High DMSO Concentration: While DMSO helps in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
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pH and Media Components: The pH of the triethylamine salt solution or interactions between the compound and components of the cell culture medium (e.g., calcium or phosphate salts) could lead to the formation of insoluble complexes.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, a careful and systematic approach to solution preparation is crucial. Here are recommended steps:
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Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. This can significantly improve the solubility of your compound.
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Step-wise Dilution: Avoid adding your concentrated stock directly to the full volume of media. Instead, create an intermediate dilution in a small volume of pre-warmed media first.
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Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This facilitates rapid and even dispersion of the compound.
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Optimize DMSO Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low.
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Solubility Testing: Before conducting your main experiment, it is highly recommended to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Q4: I'm not sure if the precipitate is my compound or something else. How can I check?
Turbidity in cell culture can arise from several sources. It is important to differentiate between compound precipitation and other common issues:
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Microbial Contamination: Examine the culture under a microscope. If you observe motile particles or budding yeast, it is likely microbial contamination. A change in the medium's color to yellow can also indicate bacterial growth.
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Salt Precipitation: Cell culture media, especially when stored improperly or subjected to freeze-thaw cycles, can precipitate its own components, such as calcium phosphate. This often appears as a crystalline precipitate.
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Compound Precipitation: If the precipitate appears crystalline and you have ruled out contamination, it is very likely your compound.
Troubleshooting Summary
The following table summarizes the potential causes of this compound precipitation and the recommended solutions.
| Potential Cause | Explanation | Recommended Solution | Reference |
| High Final Concentration | The concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. | |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing. | |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| High Final DMSO Concentration | High final concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. | |
| Media Component Interaction | The compound may be reacting with salts (e.g., calcium, phosphate) or other components in the media, forming an insoluble complex. | Consider using a simpler, serum-free medium for initial solubility tests to identify potential interactions. | |
| Improper Storage | Repeated freeze-thaw cycles of the media or stock solution can lead to precipitation. | Store media according to the manufacturer's instructions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium using a 96-well plate format.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium, pre-warmed to 37°C
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DMSO
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Sterile 96-well flat-bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600 nm
Procedure:
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Prepare a Serial Dilution of the Compound in DMSO:
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Start with your highest concentration DMSO stock of this compound.
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Prepare a 2-fold serial dilution in DMSO in a separate plate or tubes.
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Add to Media:
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In a 96-well plate, add a fixed volume of each DMSO dilution to corresponding wells containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
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Include a DMSO-only control (2 µL of DMSO in 200 µL of media).
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Incubate and Observe:
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Incubate the plate at 37°C and 5% CO2.
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Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
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Quantitative Assessment (Optional):
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For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
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Determine the Maximum Soluble Concentration:
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The highest concentration of this compound that remains clear (visually and/or by absorbance reading) is your maximum working soluble concentration under these specific conditions.
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Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed mechanism of action for MBC-11.
Caption: Logical decision tree for identifying the source of precipitation.
References
Technical Support Center: Optimizing Delivery of MBC-11 Triethylamine to Bone Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the triethylamine salt of MBC-11 for targeted delivery to bone tumors.
Troubleshooting Guide
Researchers may encounter several challenges during the formulation, in vitro testing, and in vivo evaluation of MBC-11 triethylamine. This guide provides a structured approach to identifying and resolving common issues.
1. Formulation and Stability Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | - Poor solubility of the triethylamine salt at the prepared concentration.- pH of the solution is not optimal for solubility.- Aggregation of the conjugate. | - Determine the solubility limit of this compound in your chosen buffer.- Adjust the pH of the solution. Triethylamine is a weak base, and the salt's solubility may be pH-dependent.[1]- Consider using a different buffer system or adding excipients to improve solubility. |
| Degradation of MBC-11 during storage or experimentation. | - Hydrolysis of the ester or phosphonate bonds in MBC-11.- Instability of the triethylamine salt. | - Store the compound at the recommended temperature (typically -20°C or -80°C) and protect from light.- Prepare fresh solutions for each experiment.- Analyze the stability of the compound in your experimental media over time using techniques like HPLC. |
| Inconsistent drug loading or encapsulation efficiency (if using a nanocarrier). | - Suboptimal formulation parameters.- Interaction between this compound and the carrier material. | - Systematically vary formulation parameters such as drug-to-carrier ratio, solvent, and mixing speed.- Characterize the physicochemical properties of the nanoparticles (size, zeta potential, and drug loading). |
2. In Vitro Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low binding of this compound to hydroxyapatite (HA) in vitro. | - Incorrect assay conditions (e.g., pH, buffer composition).- Competition for binding sites from other molecules in the medium.- Insufficient incubation time. | - Optimize the HA binding assay conditions. Ensure the pH is appropriate for bisphosphonate binding to calcium.- Perform the assay in a simple buffer (e.g., PBS) before moving to more complex media.- Conduct a time-course experiment to determine the optimal incubation time for maximal binding. |
| Low cytotoxicity observed in bone tumor cell lines (e.g., Saos-2, MG-63). | - Insufficient cellular uptake of the conjugate.- Resistance of the cell line to cytarabine.- Inefficient release of cytarabine from the MBC-11 conjugate within the cell. | - Verify cellular uptake using a fluorescently labeled version of MBC-11 or by quantifying intracellular drug concentration via LC-MS.- Confirm the sensitivity of your cell line to free cytarabine as a positive control.- Investigate the intracellular metabolism of MBC-11 to ensure the active drug is being released. |
| High variability in cell-based assay results. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Variation in drug concentration across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of plates for treatment groups.- Use a calibrated multichannel pipette and mix the plate gently after adding the drug. |
3. In Vivo Experimental Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low accumulation of this compound in bone tumors in animal models. | - Rapid clearance of the drug from circulation.- Off-target accumulation in other organs.- Poor vascularization of the tumor model. | - Perform pharmacokinetic studies to determine the half-life of the compound.- Conduct biodistribution studies to identify organs of high accumulation.- Consider using a more established and well-vascularized orthotopic bone tumor model.[1][2][3] |
| Toxicity observed in animal models at expected therapeutic doses. | - Systemic effects of triethylamine or the MBC-11 conjugate.- Off-target effects of cytarabine. | - The maximum tolerated dose (MTD) for MBC-11 has been established at 5 mg/kg per day in a clinical trial.[4] Ensure your dosing is within a comparable range, adjusting for animal model differences.- Monitor animals closely for signs of toxicity and perform complete blood counts and serum chemistry analysis. |
| Lack of therapeutic efficacy in animal models. | - Insufficient drug concentration at the tumor site.- The tumor model is not responsive to cytarabine.- The dosing schedule is not optimal. | - Correlate biodistribution data with efficacy studies to ensure therapeutic concentrations are reached in the tumor.- Test the efficacy of free cytarabine in the same animal model.- Experiment with different dosing regimens (e.g., frequency, duration). |
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the MBC-11 formulation?
A1: Triethylamine is a weak organic base commonly used in pharmaceutical synthesis to form salts of acidic compounds. In this context, it likely serves to neutralize the acidic phosphate groups of MBC-11, forming a triethylamine salt. This can influence the compound's solubility, stability, and handling properties.
Q2: Is the triethylamine salt of MBC-11 different from the trisodium salt mentioned in the literature?
A2: Yes, they are different salt forms. The trisodium salt of MBC-11 has been evaluated in clinical trials. The triethylamine salt may have different physicochemical properties, such as solubility and stability, which could impact its delivery characteristics. Direct comparison studies would be necessary to determine the specific differences in performance.
Q3: How can I confirm that my this compound is binding to bone?
A3: An in vitro hydroxyapatite (HA) binding assay is a standard method to assess the bone-targeting potential of bisphosphonate-containing molecules. This assay measures the affinity of the compound for HA, which is the primary mineral component of bone.
Q4: What cell lines are appropriate for in vitro testing of this compound?
A4: Osteosarcoma cell lines such as Saos-2 and MG-63 are commonly used for in vitro studies of bone-targeting cancer therapies. Multiple myeloma cell lines like KAS-6/1, DP-6, and KP-6 have also shown sensitivity to MBC-11.
Q5: What animal models are suitable for evaluating the in vivo delivery of this compound?
A5: Orthotopic xenograft models, where human bone tumor cells are implanted into the corresponding bone of an immunodeficient mouse or rat, are considered highly relevant. Syngeneic models in immunocompetent animals can also be used to study the interaction with the immune system. For larger animal studies that more closely mimic human physiology, dogs with naturally occurring osteosarcoma have been used.
Q6: How can I quantify the concentration of this compound in biological samples?
A6: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a sensitive and specific method for quantifying small molecules like MBC-11 and its metabolites in plasma, tissues, and cell lysates.
Experimental Protocols
1. In Vitro Hydroxyapatite (HA) Binding Assay
This protocol provides a method to quantify the binding affinity of this compound to synthetic bone mineral.
-
Materials:
-
Hydroxyapatite (HA) powder
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
-
HPLC-UV or LC-MS system for quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Create a series of dilutions of the stock solution to generate a standard curve.
-
Weigh a fixed amount of HA powder (e.g., 10 mg) into each microcentrifuge tube.
-
Add a known concentration of this compound solution to each tube.
-
Include control tubes with the drug solution but no HA powder.
-
Incubate the tubes with gentle agitation at 37°C for a predetermined time (e.g., 1, 4, or 24 hours).
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the HA powder.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound remaining in the supernatant using HPLC-UV or LC-MS.
-
Calculate the amount of bound drug by subtracting the concentration in the supernatant from the initial concentration.
-
The binding affinity can be determined by plotting the bound concentration versus the free concentration and fitting the data to a binding isotherm model.
-
2. Cellular Uptake Assay
This protocol describes a method to measure the internalization of this compound into bone tumor cells.
-
Materials:
-
Bone tumor cell line (e.g., Saos-2)
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer
-
LC-MS system for quantification
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a known concentration of this compound for various time points (e.g., 1, 4, 24 hours).
-
At each time point, wash the cells three times with ice-cold PBS to remove any unbound drug.
-
Harvest the cells by trypsinization and centrifuge to form a cell pellet.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in the cell lysate for normalization.
-
Analyze the concentration of this compound in the cell lysate using LC-MS.
-
Express the cellular uptake as the amount of drug per milligram of total cell protein.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of bone tumor cells.
-
Materials:
-
Bone tumor cell line
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Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of the drug and include untreated control wells.
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Incubate the plate for 48-72 hours.
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Potential mechanism of MBC-11 inducing apoptosis in bone tumor cells.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
Technical Support Center: HPLC Analysis of Basic Compounds with Triethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the HPLC analysis of basic compounds, particularly when using triethylamine (TEA) as a mobile phase additive.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine (TEA) in HPLC analysis?
A1: Triethylamine (TEA) is a common mobile phase additive used in reversed-phase HPLC (RP-HPLC) to improve the peak shape of basic compounds.[1][2][3] Many pharmaceutical and natural compounds contain basic functional groups that can interact with acidic silanol groups present on the surface of silica-based HPLC columns.[2][3] This interaction can lead to undesirable peak tailing and poor chromatographic resolution. TEA, being a small basic molecule, competitively binds to these active silanol sites, effectively "masking" them from the analyte. This minimizes the secondary interactions between the basic analyte and the stationary phase, resulting in more symmetrical peaks and improved separation.
Q2: When should I consider using triethylamine in my mobile phase?
A2: You should consider using TEA when you are analyzing basic compounds on a silica-based column and observe significant peak tailing. Historically, older generations of HPLC columns had a higher number of free silanol groups, making TEA a necessary additive for the analysis of most basic compounds. While modern, high-purity silica columns with advanced end-capping have fewer active sites, TEA can still be beneficial for particularly basic analytes or when using older, established methods.
Q3: Are there any disadvantages to using triethylamine?
A3: Yes, there are several disadvantages to using TEA:
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Baseline Drift in Gradient Elution: TEA can cause a significant baseline drift during gradient elution, especially with UV detection.
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System Peaks: It can introduce system peaks into the chromatogram.
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Compatibility with Mass Spectrometry: TEA is a non-volatile buffer and can cause ion suppression in mass spectrometry (MS) detectors.
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pH Adjustment Complexity: The addition of TEA requires careful pH adjustment of the mobile phase, which can be time-consuming.
-
Cost: High-purity HPLC-grade TEA can be expensive.
Troubleshooting Guides
Issue 1: Peak Tailing of a Basic Analyte
Symptoms:
-
The peak for your basic analyte is asymmetrical, with a pronounced "tail."
-
Poor resolution between the analyte peak and adjacent peaks.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Add a small concentration of triethylamine (typically 0.1-0.5% v/v) to the aqueous component of your mobile phase. Ensure the pH of the mobile phase is adjusted after the addition of TEA. |
| Low Mobile Phase pH | For basic compounds, a higher mobile phase pH (typically between 7 and 8) can suppress the ionization of silanol groups and reduce peak tailing. However, be mindful of the pH limitations of your column. |
| Column Overload | Inject a smaller volume of your sample or dilute your sample. |
| Contaminated or Worn-out Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Experimental Protocol: Incorporating Triethylamine into the Mobile Phase
-
Prepare the Aqueous Phase: To a specific volume of your aqueous mobile phase component (e.g., water or buffer), add the desired concentration of high-purity HPLC-grade triethylamine. A common starting concentration is 0.1% (v/v).
-
Adjust the pH: After adding TEA, adjust the pH of the aqueous phase to the desired level using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Filter and Degas: Filter the prepared mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates. Degas the mobile phase using sonication or vacuum degassing to prevent bubble formation in the HPLC system.
-
Prepare the Organic Phase: Prepare your organic mobile phase component (e.g., acetonitrile or methanol) and degas it.
-
System Equilibration: Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
Issue 2: Baseline Drift During Gradient Elution with Triethylamine
Symptoms:
-
The baseline gradually rises or falls during the gradient run, making it difficult to integrate small peaks.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| UV Absorbance of Triethylamine | Triethylamine absorbs UV light at low wavelengths. The changing concentration of TEA in the mobile phase during a gradient causes the baseline to drift. |
| - | Use a mobile phase additive that has a lower UV cutoff , such as formic acid or ammonia, if compatible with your analysis. |
| - | Add TEA to both the aqueous and organic mobile phase components at the same concentration to minimize the change in absorbance during the gradient. |
| - | Use a detector with a reference wavelength to compensate for the baseline drift. |
Visualizations
Mechanism of Triethylamine in Reducing Peak Tailing
Caption: Mechanism of TEA in improving peak symmetry.
Troubleshooting Workflow for HPLC with Triethylamine
Caption: Troubleshooting workflow for peak shape issues.
References
minimizing variability in MBC-11 triethylamine animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing variability in animal studies involving the investigational compound MBC-11, with a focus on formulations potentially utilizing triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is MBC-11 and what is its primary mechanism of action?
A1: MBC-11 is a first-in-class, bone-targeting conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC)[1]. The etidronate component of the molecule targets the conjugate to areas of high bone turnover, which are characteristic of cancer-induced bone disease[2]. Once localized in the bone microenvironment, MBC-11 is designed to be hydrolyzed, releasing its cytotoxic payload, cytarabine, in its active form[2]. Cytarabine is a pyrimidine analog that, once converted to its triphosphate form (ara-CTP) within the cell, inhibits DNA polymerase and is incorporated into DNA, leading to the termination of DNA chain elongation and subsequent cell death[3][4]. This targeted delivery aims to increase the local concentration of the chemotherapeutic agent at the site of disease, thereby enhancing its anti-tumor effect while minimizing systemic toxicity.
Q2: Why is triethylamine being considered as a component in the formulation, and what are the associated risks?
A2: Triethylamine is a tertiary amine that can be used as a base or an emulsifying agent in chemical preparations. In the context of a formulation for an investigational compound like MBC-11, it might be considered for its potential to act as a solubilizing agent or to adjust the pH of the formulation. However, it is not a standard vehicle for intravenous administration and carries significant risks. Triethylamine is a known irritant to the eyes, skin, and respiratory tract. In animal studies, it has been shown to cause severe toxicity at higher doses, including effects on the lungs, brain, liver, and nervous system. The pH of the final formulation is a critical consideration, as a non-physiological pH can cause injection site reactions, hemolysis, and animal distress. Given that the active component of MBC-11, cytarabine, has maximum stability in the neutral pH range (around pH 7.0-7.4), the use of an alkaline substance like triethylamine would require careful pH adjustment and buffering to prevent degradation of the compound and ensure safety.
Q3: What are the primary sources of variability in preclinical cancer studies, particularly those involving rodent models?
A3: Variability in preclinical cancer studies is a significant challenge and can arise from multiple sources. These can be broadly categorized as biological variability and experimental variability.
-
Biological Variability: This is the inherent variation between individual animals, even within the same strain. Tumor growth rates can be highly variable, with significant inter-animal and even intra-animal differences observed in xenograft models.
-
Experimental Variability: This encompasses a wide range of factors related to the conduct of the study, including:
-
Environmental Factors: Minor changes in temperature, humidity, noise, and light cycles can influence animal physiology and behavior, contributing to data variability.
-
Animal Handling and Stress: The stress of handling and injection procedures can significantly impact experimental outcomes. Consistent and gentle handling techniques are crucial to minimize this.
-
Inconsistent Dosing: Inaccurate preparation of the formulation or inconsistent administration of the compound can lead to high variability between animals.
-
Lack of Blinding and Randomization: Experimenter bias can be a major source of variability. Blinding the experimenters to the treatment groups and randomizing the animals to these groups are essential practices to mitigate this.
-
Q4: How can I minimize the number of animals used in my studies while maintaining statistical power?
A4: Minimizing the number of animals used in research is a key ethical principle (the "Reduction" of the 3Rs). One of the most effective ways to achieve this is by reducing experimental variability. A study with lower variability is more likely to detect a true treatment effect with a smaller sample size. Implementing rigorous experimental design and standardized procedures, as detailed in this guide, will help reduce the "noise" in your data, thereby increasing the statistical power of your study. Additionally, conducting a pilot study can help to estimate the expected effect size and the variability in your model, which can then be used to perform a power analysis and determine the appropriate sample size for your main study.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High Variability in Tumor Growth Within a Treatment Group | 1. Inconsistent Dosing: Inaccurate formulation preparation or injection technique. 2. Biological Variability: Inherent differences in tumor take-rate and growth in individual animals. 3. Animal Stress: Inconsistent handling or environmental stressors. | 1. Standardize Dosing: Ensure the formulation is homogenous and that each animal receives the correct dose volume. Use a standardized injection technique. 2. Increase Sample Size: A larger number of animals per group can help to overcome biological variability. 3. Refine Animal Handling: Implement consistent and gentle handling procedures. Allow for an adequate acclimation period before the start of the study. |
| Unexpected Toxicity (e.g., weight loss >15%, lethargy, ruffled fur) | 1. Dose is too high: The dose of MBC-11 may be exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: Triethylamine or other components of the vehicle may be causing toxicity, especially if the pH is not physiological. 3. Off-target effects: The compound may be having unintended effects. | 1. Dose De-escalation: Reduce the dose of MBC-11 in subsequent cohorts. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its toxicity. 3. Reformulate: If vehicle toxicity is suspected, consider alternative, less irritating vehicles. Ensure the pH of the formulation is in the neutral range (7.0-7.4). |
| Lack of Efficacy (No difference between treated and control groups) | 1. Insufficient Dose: The dose of MBC-11 may be too low to have a therapeutic effect. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Formulation Instability: MBC-11 (specifically the cytarabine component) may be degrading in the formulation, especially if the pH is not optimal. | 1. Dose Escalation: If no toxicity is observed, consider increasing the dose. 2. Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of the compound in plasma and target tissues over time. 3. Verify Formulation Stability: Use an analytical method like HPLC to confirm the concentration and stability of MBC-11 in the formulation under the conditions of use. |
| Injection Site Reactions (e.g., swelling, redness, necrosis) | 1. Irritating Formulation: The pH or osmolarity of the formulation may be non-physiological. Triethylamine is a known irritant. 2. Improper Injection Technique: Perivascular injection (outside the vein) of an irritating substance. 3. Large Injection Volume: The volume of the injection may be too large for the site. | 1. Check Formulation Properties: Ensure the pH is between 7.0 and 7.4 and that the solution is iso-osmotic. 2. Refine Injection Technique: Ensure proper training on intravenous injection. If extravasation occurs, it may be necessary to dilute the area with sterile saline to minimize tissue damage. 3. Reduce Injection Volume: Adhere to recommended injection volume limits for the animal species and route of administration. |
Data Presentation
Table 1: General Guidelines for Intravenous (IV) Administration in Mice
| Parameter | Recommendation | Rationale |
| Needle Gauge | 27-30 G | Minimizes tissue trauma and discomfort. |
| Injection Volume (Bolus) | 5 ml/kg (approx. 0.1 ml for a 20g mouse) | Prevents fluid overload and adverse cardiovascular effects. |
| Injection Rate | Slow (e.g., over 30-60 seconds) | Reduces the risk of adverse reactions and ensures proper distribution. |
| Vehicle pH | 7.0 - 7.4 | Minimizes pain, irritation, and potential for compound degradation. |
| Vehicle Osmolarity | Isotonic (approx. 300 mOsm/L) | Prevents hemolysis and cell damage at the injection site. |
Table 2: Reported Variability in Tumor Growth in Mouse Xenograft Models
| Study Parameter | Reported Variability (Coefficient of Variation - CV%) | Implication for Study Design |
| Inter-animal Tumor Growth Rate | 15% - 35% or higher | Highlights the need for adequate sample sizes to detect true treatment effects. |
| Intra-animal Tumor Growth Rate (for multiple tumors) | Can be lower than inter-animal, but still present | Suggests that tumor growth dynamics can be mouse-specific. |
| Tumor Volume Measurement (Calipers) | Can have high inter-operator variability | Emphasizes the importance of consistent measurement techniques and training, or the use of imaging methods to reduce this variability. |
Note: The data in this table is a synthesis from multiple sources on general tumor model variability and is not specific to MBC-11 studies.
Experimental Protocols
Protocol 1: Preparation of a Neutral pH Buffered Vehicle for Intravenous Injection
Objective: To prepare a sterile, isotonic, neutral pH buffered vehicle suitable for intravenous administration in mice.
Materials:
-
Sterile Water for Injection, USP
-
Sodium Chloride, USP
-
Dibasic Sodium Phosphate, USP
-
Monobasic Sodium Phosphate, USP
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Prepare a stock solution of 10X Phosphate Buffered Saline (PBS).
-
Dilute the 10X PBS stock solution to 1X with Sterile Water for Injection.
-
Verify that the pH of the 1X PBS is between 7.2 and 7.4 using a calibrated pH meter. Adjust with sterile, dilute NaOH or HCl if necessary.
-
Sterile-filter the final buffered solution through a 0.22 µm syringe filter into a sterile vial.
-
This sterile, isotonic, neutral pH PBS can be used as the vehicle for dissolving MBC-11.
Protocol 2: Formulation of MBC-11 for Intravenous Administration
Objective: To prepare a solution of MBC-11 for intravenous injection, with considerations for the use of a solubilizing agent like triethylamine.
NOTE: The use of triethylamine as a vehicle for intravenous injection is not standard practice and should be approached with extreme caution. A thorough safety and tolerability study of the vehicle alone must be conducted before use with the active compound.
Materials:
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MBC-11 powder
-
Sterile, neutral pH buffered vehicle (from Protocol 1)
-
Triethylamine (high purity, low endotoxin if available)
-
Sterile, dilute Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of MBC-11.
-
If triethylamine is being used as a solubilizing agent, a very small, precise amount should be added to the MBC-11 powder.
-
Slowly add the sterile, neutral pH buffered vehicle to the MBC-11 (and triethylamine, if used) while vortexing to aid dissolution.
-
Once the MBC-11 is fully dissolved, measure the pH of the solution.
-
Crucially, adjust the pH of the final solution to between 7.2 and 7.4 using sterile, dilute HCl. This is to counteract the alkalinity of the triethylamine and to ensure the stability of the cytarabine component of MBC-11.
-
Bring the solution to the final desired volume with the buffered vehicle.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
It is highly recommended to test the stability of this final formulation over the intended period of use using a validated analytical method such as HPLC.
Protocol 3: Intravenous (Tail Vein) Injection in Mice
Objective: To administer the prepared MBC-11 formulation intravenously via the lateral tail vein in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Sterile 27-30 G needles and syringes
-
Prepared MBC-11 formulation
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to cause vasodilation, making the lateral tail veins more visible.
-
Place the mouse in a restraint device.
-
Wipe the tail with a 70% ethanol wipe.
-
Using your non-dominant hand, gently hold the tail and rotate it slightly to bring one of the lateral veins into view.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance when you begin to inject.
-
Inject the solution slowly and steadily.
-
If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site (closer to the body).
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions before returning it to its cage.
Mandatory Visualizations
Caption: A standardized workflow is crucial to reduce experimental variability.
Caption: MBC-11 targets bone, releasing cytarabine to induce cancer cell death.
Caption: Systematic approach to identifying the source of in-study toxicity.
References
- 1. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
addressing poor cell viability in MBC-11 triethylamine experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of poor cell viability in experiments involving MBC-11 triethylamine. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you diagnose and resolve issues in your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of death even at very low concentrations of this compound. What is the likely cause?
A1: Unexpectedly high cytotoxicity at low concentrations of the this compound salt often points to issues with the triethylamine component itself or its effect on the culture conditions, rather than the specific activity of MBC-11.
-
Triethylamine Toxicity: Triethylamine can be independently toxic to cells. As the salt form of MBC-11, the triethylamine cation is present in your drug solution. It is crucial to determine the toxicity profile of triethylamine alone in your specific cell line.
-
pH Shift in Culture Medium: Triethylamine is a base.[1] The addition of the this compound salt to your culture medium can raise the pH to a level that is detrimental to cell health. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[2] A significant increase in pH can disrupt cellular metabolism and lead to widespread cell death.[2]
Recommendation:
-
Run a vehicle control experiment using only triethylamine at concentrations equivalent to those present in your MBC-11 dilutions.
-
Measure the pH of your complete culture medium after adding the this compound solution. If the pH is outside the optimal range for your cells, it should be adjusted.
Q2: My negative control (vehicle-treated) wells are showing low cell viability. What could be wrong?
A2: Low viability in your vehicle control is a clear indicator that the solvent or a component other than MBC-11 is causing cell death.[3]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound salt before diluting it in media, ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO).
-
Triethylamine as the Vehicle: If you are considering triethylamine as part of the vehicle, its inherent toxicity is the most likely cause, as mentioned in Q1. It is essential to run a dose-response curve for triethylamine alone to establish its IC50 value in your cell line.
Q3: I am observing high variability between my replicate wells. What are the common causes?
A3: High variability in replicate wells can obscure your results and make data interpretation difficult. The issue usually lies in the experimental technique.[3]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate.
-
Incomplete Drug Dissolution: Ensure your this compound stock solution is fully dissolved before making serial dilutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell viability. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
Q4: How can I confirm that the observed cell death is due to the cytotoxic effect of MBC-11 and not a side effect of the triethylamine or pH changes?
A4: Proper experimental controls are essential to isolate the effect of MBC-11.
-
Vehicle Control: As discussed, test the effect of the highest concentration of triethylamine (without MBC-11) present in your experiment.
-
pH-Matched Control: Prepare a control medium with the same elevated pH as your highest drug concentration (using a different base like NaOH) to see if pH alone is causing the toxicity.
-
Use an Alternative Salt Form: If available, using a different salt form of MBC-11 (e.g., sodium salt) that does not involve triethylamine would be the most definitive control.
Q5: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?
A5: Standard endpoint viability assays like MTT measure the number of viable cells at a single time point and cannot distinguish between cytotoxicity and cytostasis. To differentiate between these effects, you can:
-
Cell Counting: Perform a direct cell count using a hemocytometer and a viability dye like trypan blue at the start of the experiment and at your desired time points. A decrease in the number of live cells compared to the initial count indicates a cytotoxic effect, while a lack of increase relative to the untreated control suggests a cytostatic effect.
-
Cytotoxicity Assays: Use an assay that specifically measures cell death, such as a lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity loss.
-
Cell Cycle Analysis: Perform flow cytometry with a DNA stain (e.g., propidium iodide) to determine if the compound causes cell cycle arrest at a specific phase, which is indicative of a cytostatic effect.
Data Presentation
The following table provides hypothetical IC50 (half-maximal inhibitory concentration) values for illustrative purposes. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | Hypothetical IC50 |
| This compound | MCF-7 (Breast Cancer) | MTT | 72 | 15 µM |
| MDA-MB-231 (Breast Cancer) | Resazurin | 72 | 25 µM | |
| T47D (Breast Cancer) | ATP-based | 72 | 18 µM | |
| Triethylamine HCl | MCF-7 (Breast Cancer) | MTT | 72 | > 500 µM |
| MDA-MB-231 (Breast Cancer) | Resazurin | 72 | > 500 µM | |
| T47D (Breast Cancer) | ATP-based | 72 | > 500 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include wells for untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Vehicle Control for Triethylamine Toxicity
-
Follow the same procedure as the MTT assay protocol.
-
Instead of this compound, prepare serial dilutions of a triethylamine solution (e.g., triethylamine hydrochloride to better control for pH) in the same concentration range that would be present in the main experiment.
-
Analyze the data to determine the direct effect of triethylamine on cell viability.
Visualizations
Caption: Hypothesized mechanism of MBC-11 leading to apoptosis.
Caption: Logical workflow for troubleshooting poor cell viability.
Caption: Relationship between observed effects and necessary controls.
References
Validation & Comparative
In Vivo Showdown: A Comparative Analysis of MBC-11 Triethylamine and Zoledronic Acid in Bone Metastasis
For researchers, scientists, and drug development professionals, the landscape of therapeutic agents for cancer-induced bone disease is continually evolving. This guide provides a detailed in vivo comparison of two notable compounds: MBC-11 triethylamine, a novel bone-targeting chemotherapy conjugate, and zoledronic acid, a long-standing standard of care. By examining their mechanisms of action, experimental data from preclinical models, and relevant clinical findings, this document aims to offer an objective resource to inform future research and development.
MBC-11 is a first-in-class conjugate that covalently links the bisphosphonate etidronate to the antimetabolite cytarabine (araC)[1][2]. The "triethylamine" designation likely refers to a salt form of the compound. This innovative design aims to deliver cytotoxic chemotherapy directly to the bone matrix, thereby concentrating its therapeutic effect at the site of disease and minimizing systemic toxicity[1][2]. Zoledronic acid, a potent nitrogen-containing bisphosphonate, functions primarily by inhibiting osteoclast-mediated bone resorption[3].
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between MBC-11 and zoledronic acid lies in their primary therapeutic strategy. Zoledronic acid is an anti-resorptive agent, while MBC-11 is a bone-targeted cytotoxic agent with anti-resorptive properties.
Zoledronic Acid: As a nitrogen-containing bisphosphonate, zoledronic acid targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This disruption prevents the post-translational modification of small GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption. While some preclinical studies suggest direct anti-tumor effects, its primary clinical efficacy in bone metastases is attributed to breaking the "vicious cycle" of tumor-bone interaction.
MBC-11: This agent employs a dual mechanism. The etidronate component of the conjugate targets the molecule to hydroxyapatite in the bone. Upon hydrolysis in the bone microenvironment, cytarabine, a potent chemotherapeutic, is released. Cytarabine inhibits DNA synthesis, leading to the death of proliferating cancer cells within the bone lesions. The etidronate itself also possesses anti-resorptive properties, albeit weaker than zoledronic acid.
Below is a diagram illustrating the distinct signaling pathways targeted by each compound.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
- 3. The bisphosphonate zoledronic acid has antimyeloma activity in vivo by inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MBC-11 (Etidronate-Cytarabine Conjugate) vs. Combination of Etidronate and Cytarabine for the Treatment of Cancer-Induced Bone Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced bone disease, including bone metastases, presents a significant clinical challenge, often leading to skeletal-related events (SREs), pain, and a decreased quality of life for patients. Therapeutic strategies have historically involved systemic chemotherapy to target cancer cells and bisphosphonates to inhibit osteoclast-mediated bone resorption. This guide provides a detailed comparison of two approaches utilizing the cytotoxic agent cytarabine and the first-generation bisphosphonate etidronate: the novel bone-targeting conjugate MBC-11 and the conventional combination of the two individual drugs.
The initial user query referenced "MBC-11 triethylamine." However, extensive research indicates that MBC-11 is an etidronate-cytarabine conjugate . The "triethylamine" likely refers to a salt form used during synthesis or formulation and is not the defining characteristic of the therapeutic agent. This guide will therefore focus on the comparison between the MBC-11 conjugate and the co-administration of etidronate and cytarabine.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between MBC-11 and the combination of etidronate and cytarabine lies in the drug delivery strategy.
MBC-11: The Targeted Approach
MBC-11 is a first-in-class conjugate where cytarabine is covalently linked to etidronate.[1][2] This design leverages the high affinity of the bisphosphonate moiety (etidronate) for hydroxyapatite, the primary mineral component of bone. The proposed mechanism is as follows:
-
Systemic Administration: MBC-11 is administered intravenously.
-
Bone Targeting: The etidronate component of the conjugate selectively targets and binds to areas of active bone remodeling, which are often sites of metastatic tumor growth.[3]
-
Localized Drug Release: Once bound to the bone matrix, the covalent linker is designed to be cleaved, likely through hydrolysis, releasing cytarabine and etidronate in high concentrations directly at the tumor site.
-
Dual Therapeutic Effect:
-
Cytarabine: The released cytarabine, a pyrimidine analog, is taken up by the cancer cells. Inside the cell, it is converted to its active triphosphate form, which inhibits DNA polymerase and gets incorporated into DNA, ultimately leading to cell death.
-
Etidronate: The etidronate component exerts its own therapeutic effect by inhibiting osteoclast activity, thereby reducing bone resorption and helping to stabilize the bone microenvironment.
-
This targeted delivery is intended to increase the therapeutic index of cytarabine by maximizing its concentration at the site of disease while minimizing systemic exposure and associated toxicities.
Etidronate and Cytarabine Combination: The Systemic Approach
When administered as separate agents, etidronate and cytarabine circulate systemically and exert their effects independently.
-
Cytarabine: As a systemically administered cytotoxic agent, cytarabine distributes throughout the body, affecting all rapidly dividing cells. This lack of specificity is a primary cause of its well-known side effects, such as myelosuppression.
-
Etidronate: While etidronate does have a natural affinity for bone, its systemic administration for the palliation of painful bone metastases has shown limited and sometimes transient efficacy in clinical studies.
The rationale for combining these two agents is to simultaneously attack the cancer cells with cytarabine and mitigate bone destruction with etidronate. However, achieving a synergistic effect at the tumor site is limited by the independent pharmacokinetic profiles and systemic distribution of the two drugs.
Data Presentation: A Head-to-Head Look
Table 1: Clinical Performance of MBC-11 (Phase I Study)
| Parameter | Finding |
| Study Design | First-in-human, Phase I, dose-escalation study |
| Patient Population | 15 patients with advanced solid cancers and cancer-induced bone disease |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia and thrombocytopenia (at 10 mg/kg) |
| Principal Toxicity | Myelosuppression (all lineages) |
| Efficacy Signal (Bone Lesions) | 52% (110 out of 211) of bone lesions showed at least a 25% reduction in SUVmax on 18F-FDG-PET/CT |
| Metabolic Response | 3 patients had a partial metabolic response; 3 patients had a stable metabolic response |
| Pain Reduction | 6 out of 13 patients with baseline pain reported a reduction |
| Bone Resorption Marker (TRAP5b) | 4 out of 5 patients with elevated baseline levels showed persistent decrements |
Table 2: Pharmacokinetic Parameters of MBC-11 and its Metabolites (at 5 mg/kg MTD)
| Analyte | Approximate Plasma Concentration (during 2-hour infusion) | Elimination Half-Life (T1/2) |
| araCMP (direct hydrolysis product) | ~1 µM | < 30 minutes |
| araC (metabolite of araCMP) | ~1 µM | < 30 minutes |
| Etidronate (direct hydrolysis product) | Up to 10 µM (and increased post-infusion) | Consistent with reported 1-6 hours |
| araU (metabolite of araC) | Lagged behind etidronate appearance | Slow elimination, consistent with published reports |
Note: The systemic exposure to cytarabine (araC) from MBC-11 at the MTD is approximately 5-10 fold lower than the exposure typically required for treating leukemia, highlighting the potential for reduced systemic toxicity with the targeted approach.
Experimental Protocols
In Vitro Assay for Bone Targeting: Hydroxyapatite (HAp) Binding Assay
This assay is crucial for the preclinical evaluation of bone-targeting agents like MBC-11.
-
Objective: To quantify the binding affinity of the drug conjugate to bone mineral.
-
Methodology:
-
Preparation of HAp Slurry: A defined amount of hydroxyapatite powder is suspended in a buffer solution (e.g., Tris-buffered saline).
-
Incubation: The drug conjugate (e.g., MBC-11) at various concentrations is added to the HAp slurry and incubated for a specific period to allow for binding equilibrium to be reached.
-
Separation: The HAp particles are separated from the supernatant by centrifugation.
-
Quantification: The concentration of the unbound conjugate in the supernatant is measured using a suitable analytical method (e.g., HPLC, LC-MS/MS, or NMR).
-
Calculation: The amount of bound conjugate is calculated by subtracting the unbound amount from the initial total amount. Binding affinity parameters (e.g., Kd) can be determined by performing the assay with a range of concentrations.
-
In Vivo Model for Efficacy Assessment: Animal Model of Bone Metastasis
-
Objective: To evaluate the in vivo efficacy of the bone-targeting conjugate in reducing tumor burden in bone.
-
Methodology:
-
Cell Line Selection: A cancer cell line known to form bone metastases (e.g., human breast cancer cell line MDA-MB-231, prostate cancer cell line PC-3) is chosen. These cells are often engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Inoculation: Tumor cells are injected into the animals to induce bone metastases. Common routes of injection include intracardiac, intra-tibial, or orthotopic (e.g., mammary fat pad) implantation.
-
Treatment: Once bone metastases are established (confirmed by imaging), animals are treated with the experimental drug (MBC-11), control (vehicle), or comparator (e.g., co-administration of etidronate and cytarabine).
-
Monitoring: Tumor growth is monitored over time using non-invasive imaging (e.g., bioluminescence imaging for luciferase-expressing cells) and radiographic techniques (e.g., X-ray, micro-CT) to assess bone lesions.
-
Endpoint Analysis: At the end of the study, tissues (e.g., bone, tumors) are collected for histological analysis to confirm tumor burden and assess cellular changes. Survival analysis may also be performed.
-
Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the targeted delivery of MBC-11 versus the systemic distribution of combination therapy.
Caption: A typical workflow for the preclinical assessment of bone-targeting drug conjugates.
Conclusion
The development of the etidronate-cytarabine conjugate, MBC-11, represents a rational and promising approach to enhance the treatment of cancer-induced bone disease. The core advantage of MBC-11 lies in its targeted delivery mechanism, which aims to concentrate the cytotoxic effects of cytarabine and the bone-protective effects of etidronate at the site of skeletal metastases, thereby potentially improving efficacy and reducing systemic toxicity.
The Phase I clinical trial of MBC-11 has demonstrated that the conjugate is well-tolerated at doses that show significant anti-tumor activity in bone lesions, with myelosuppression being the primary toxicity. This provides a strong foundation for further clinical development.
In contrast, the conventional combination of etidronate and cytarabine relies on the systemic distribution of both agents. This approach is hampered by the systemic toxicity of cytarabine and the modest efficacy of etidronate when used for pain palliation in bone metastases.
Key Comparative Points:
-
Targeting: MBC-11 offers targeted delivery to bone, whereas the combination therapy results in systemic exposure.
-
Efficacy: Preliminary data for MBC-11 suggests significant activity in reducing the metabolic activity of bone lesions. The efficacy of the combination therapy in this specific context is not well-established and is likely limited by the need to manage systemic toxicity.
-
Toxicity: The targeted nature of MBC-11 is designed to minimize systemic side effects. While myelosuppression is observed, the systemic exposure to cytarabine is lower than in standard chemotherapy regimens. Systemic administration of cytarabine in a combination regimen would be expected to have a more pronounced toxicity profile.
-
Data Availability: Clinical data is available for MBC-11 from a Phase I trial. While etidronate and cytarabine are well-characterized drugs, there is a lack of specific clinical trial data evaluating their combination for the treatment of bone metastases.
Future Directions:
Further clinical trials, including randomized controlled studies, would be necessary to definitively establish the superiority of MBC-11 over standard-of-care treatments, including the combination of a bisphosphonate and systemic chemotherapy. Head-to-head preclinical studies comparing MBC-11 to the co-administration of its components would also provide valuable data on the relative biodistribution and efficacy of the targeted approach.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of MBC-11 Triethylamine and Other Bisphosphonates in the Context of Cancer-Induced Bone Disease
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of MBC-11 triethylamine, a novel bone-targeting conjugate, with traditional bisphosphonates, supported by available experimental data.
Executive Summary
This compound emerges not as a conventional bisphosphonate for osteoporosis but as a first-in-class conjugate molecule, strategically combining the bone-targeting properties of the non-nitrogen-containing bisphosphonate, etidronate, with the cytotoxic payload of the antimetabolite, cytarabine (araC).[1][2][3] This innovative approach aims to deliver targeted chemotherapy to the bone microenvironment, offering a dual mechanism of action against tumor-induced bone disease (TIBD) by simultaneously inhibiting bone resorption and exerting direct antitumor effects.[3][4] This guide provides a comparative analysis of this compound with other bisphosphonates, focusing on their distinct mechanisms of action, preclinical and clinical findings, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Moieties
Traditional bisphosphonates, particularly nitrogen-containing bisphosphonates (N-BPs) like zoledronic acid, primarily function by inhibiting farnesyl pyrophosphate synthase (FPPS) within osteoclasts. This enzymatic blockade disrupts the mevalonate pathway, preventing the prenylation of small GTPases essential for osteoclast function and survival, thereby leading to potent inhibition of bone resorption.
In contrast, this compound operates through a dual mechanism conferred by its constituent parts:
-
Etidronate Moiety: As a non-nitrogen-containing bisphosphonate, etidronate's primary antiresorptive mechanism involves its metabolic incorporation into non-hydrolyzable ATP analogues, which induce osteoclast apoptosis. Its affinity for hydroxyapatite crystals in the bone matrix serves as the "homing" device for the conjugate.
-
Cytarabine (araC) Moiety: Once concentrated in the bone, the cytarabine component is released and exerts its cytotoxic effects. Cytarabine is a nucleoside analog that, upon intracellular conversion to its triphosphate form, inhibits DNA polymerase, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.
This targeted delivery strategy is designed to maximize the therapeutic index of cytarabine, increasing its concentration at the site of bone metastases while minimizing systemic toxicity.
Comparative In Vitro and In Vivo Efficacy
Antitumor Activity
While specific IC50 values for MBC-11 are not published, preclinical studies have demonstrated its potent antitumor activity in models of multiple myeloma and breast cancer-induced bone disease. One study highlighted that MBC-11 was at least 100 times more potent than zoledronate at inhibiting breast cancer cell proliferation in vitro. It is important to note that this comparison is between a cytotoxic conjugate and a traditional bisphosphonate, with different primary mechanisms of antitumor action. Zoledronic acid's antitumor effects are thought to be indirect, by altering the bone microenvironment, and direct, through induction of apoptosis in tumor cells, though the latter is observed at higher concentrations.
Table 1: Comparative Antitumor and Antiresorptive Effects
| Compound | Primary Mechanism of Antitumor Action | Primary Mechanism of Antiresorptive Action | Key In Vivo Findings |
| This compound | Inhibition of DNA synthesis by cytarabine | Induction of osteoclast apoptosis by etidronate | Reduced bone tumor burden and bone metastases in preclinical models of breast cancer and multiple myeloma. |
| Zoledronic Acid | Indirectly by altering the bone microenvironment; direct apoptosis at higher concentrations | Inhibition of farnesyl pyrophosphate synthase (FPPS) | Decreased number of new bone metastases and inhibited progression of existing lesions in preclinical models. |
| Cytarabine | Inhibition of DNA synthesis | None | Standard chemotherapy for various leukemias; not bone-targeted. |
| Etidronate | None | Induction of osteoclast apoptosis | Inhibits bone resorption. |
Antiresorptive Activity
A Phase I clinical trial of MBC-11 in patients with cancer-induced bone disease demonstrated a more pronounced effect on bone resorption markers (e.g., TRAP5b, CTX, DPD) than on bone formation markers. This is consistent with the known antiresorptive activity of etidronate. While a direct quantitative comparison with the potent N-BPs like zoledronic acid is not available from these studies, the data confirms the biological activity of the etidronate component of the conjugate in a clinical setting.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MBC-11, cytarabine, zoledronic acid) and control vehicle for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Bone Resorption Pit Assay
This assay assesses the ability of osteoclasts to resorb a bone-like substrate.
-
Osteoclast Generation: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) on a resorbable substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates) in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Compound Treatment: Once mature osteoclasts are formed, treat the cultures with various concentrations of the test compound (e.g., MBC-11, etidronate, zoledronic acid) for a defined period.
-
Cell Removal: At the end of the culture period, remove the osteoclasts from the substrate using sonication or a cell scraper.
-
Pit Visualization: Stain the substrate (e.g., with Toluidine Blue or silver nitrate) to visualize the resorption pits.
-
Quantification: Capture images of the pits using a microscope and quantify the total resorbed area using image analysis software (e.g., ImageJ).
-
Analysis: Determine the concentration-dependent inhibition of bone resorption and calculate the IC50 value.
Signaling Pathways and Visualizations
The dual nature of this compound is reflected in the signaling pathways it perturbs.
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for MBC-11. The etidronate component targets the conjugate to the bone, where it is internalized by osteoclasts, leading to apoptosis. The released cytarabine enters nearby cancer cells, where it is converted to ara-CTP, which inhibits DNA synthesis and induces apoptosis.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow: In Vitro Cytotoxicity
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound represents a significant departure from traditional bisphosphonate therapy. By conjugating a bone-targeting agent with a potent cytotoxic drug, it offers a targeted approach to treating cancer-induced bone disease. While direct quantitative comparisons with other bisphosphonates are limited, the available data suggests that MBC-11 possesses both potent antitumor and antiresorptive properties. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and establish its place in the management of bone metastases. The innovative design of MBC-11 highlights a promising strategy in the development of next-generation bone-targeted therapies.
References
- 1. THE BISPHOSPHONATE ZOLEDRONIC ACID DECREASES TUMOR GROWTH IN BONE IN MICE WITH DEFECTIVE OSTEOCLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
- 4. Preclinical studies with zoledronic acid and other bisphosphonates: impact on the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MBC-11 Triethylamine's Impact on Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of MBC-11 triethylamine, a novel bone-targeting conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MBC-11.
Disclaimer: Publicly available information on this compound is primarily from a first-in-human Phase I clinical trial and preclinical animal studies focused on cancer-induced bone disease. A direct comparative analysis of its cytotoxic effects on a broad range of different cancer cell types through in-vitro studies (e.g., IC50 values across various cell lines) is not available in the public domain. This guide, therefore, summarizes the existing clinical and preclinical data to offer insights into its activity in the context of bone metastases.
Introduction to this compound
This compound is a first-in-class drug conjugate designed to selectively deliver the anti-cancer agent cytarabine to the bone matrix.[1][2] By linking cytarabine to the bone-targeting molecule etidronate, MBC-11 aims to increase the therapeutic concentration of the cytotoxic drug at the site of bone metastases while minimizing systemic toxicity.[3] The triethylamine salt form is a specific formulation of this compound.
Mechanism of Action
MBC-11 is designed to be hydrolyzed in the body, releasing cytarabine and etidronate.[1] The etidronate component has a high affinity for hydroxyapatite, the mineral component of bone, leading to the accumulation of the drug at sites of high bone turnover, which are characteristic of bone metastases.[3] Once localized, the released cytarabine, a nucleoside analog, is taken up by cancer cells and incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death (apoptosis).
Caption: Proposed mechanism of action of MBC-11.
Comparative Performance Analysis
As direct in-vitro comparative data is unavailable, this section summarizes the findings from the Phase I clinical trial and preclinical studies, which included patients with various primary tumors that had metastasized to the bone.
Clinical Data (Phase I Trial)
A Phase I dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of MBC-11 in patients with advanced solid cancers and cancer-induced bone disease.
| Patient Characteristic | Details |
| Number of Patients | 15 |
| Primary Cancer Types | Breast, Prostate, and other solid tumors with bone metastases |
| Dosage Range | 0.5 to 10 mg/kg/day for 5 days every 4 weeks |
| Maximum Tolerated Dose | 5 mg/kg/day |
| Principal Toxicity | Myelosuppression (Grade 1-2) |
| Efficacy Outcome | Result |
| Metabolic Response in Bone Lesions | 52% of 211 bone lesions showed a reduction in SUVmax of at least 25% |
| Partial Metabolic Response (PET) | 3 out of 14 evaluable patients |
| Stable Metabolic Disease (PET) | 3 out of 14 evaluable patients |
| Pain Reduction | 6 out of 13 patients who reported baseline pain noted a reduction |
Preclinical Data (In-vivo)
Preclinical studies in mouse models of breast cancer and multiple myeloma with bone involvement have been conducted, though detailed comparative data across different cancer cell types is not published. These studies demonstrated that MBC-11 could decrease bone tumor burden and improve overall survival.
Experimental Protocols
Detailed protocols for the preclinical in-vitro comparative studies are not publicly available. The following is a general protocol for a cell viability assay, which would be a standard method to generate the type of comparative data requested.
Example Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Culture various cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in their respective recommended media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: A simplified workflow of the Phase I clinical trial for MBC-11.
Conclusion
This compound represents a promising bone-targeting therapeutic strategy. The available clinical data demonstrates its potential to reduce the metabolic activity of bone-associated cancer cells in patients with various primary tumors. However, a comprehensive understanding of its comparative efficacy across different cancer cell types awaits further preclinical in-vitro studies. Future research should focus on head-to-head comparisons of MBC-11 with standard chemotherapeutic agents in a panel of cancer cell lines to elucidate its full potential and identify the cancer types most likely to respond to this targeted therapy.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
Evaluating the Long-Term Efficacy of Mitochondria-Targeted Antioxidants: A Comparative Analysis of Mitoquinone (MitoQ)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "MBC-11 triethylamine" did not yield specific public data. Therefore, this guide evaluates the long-term efficacy of Mitoquinone (MitoQ), a well-researched mitochondria-targeted antioxidant, as a representative compound for this class of therapeutics. The methodologies and data presentation herein can serve as a template for the evaluation of novel compounds such as this compound as data becomes available.
Executive Summary
Mitochondrial dysfunction and the resultant oxidative stress are implicated in a wide array of age-related and chronic diseases.[1][2] Mitoquinone (MitoQ), a mitochondria-targeted derivative of Coenzyme Q10 (CoQ10), has emerged as a promising therapeutic agent due to its ability to accumulate within the mitochondria at concentrations up to 1,000-fold higher than untargeted antioxidants.[3] This guide provides a comparative analysis of the long-term efficacy of MitoQ against its conventional counterpart, CoQ10, and other potential alternatives. We present quantitative data from clinical and preclinical studies, detail experimental protocols for key assays, and visualize the underlying signaling pathways to offer a comprehensive resource for the research and drug development community.
Comparative Efficacy of MitoQ and Coenzyme Q10
MitoQ's superior efficacy over CoQ10 is primarily attributed to its targeted delivery to the mitochondria, the primary site of reactive oxygen species (ROS) production.[3][4] This targeted approach allows for a more potent antioxidant effect at significantly lower doses.
Quantitative Data Summary
The following tables summarize the key findings from studies comparing the long-term effects of MitoQ and CoQ10 on various physiological parameters.
Table 1: Vascular Function in Healthy Older Adults (6 weeks supplementation)
| Parameter | MitoQ (20 mg/day) | Placebo | p-value | Reference |
| Brachial Artery Flow-Mediated Dilation | 42% increase | No significant change | <0.05 | |
| Plasma Oxidized LDL | 13% decrease | No significant change | <0.05 | |
| C-Reactive Protein (mg/L) | 1.5 ± 0.3 | 1.7 ± 0.4 | >0.1 | |
| Interleukin-6 (mg/L) | 1.4 ± 0.2 | 1.3 ± 0.1 | >0.1 |
Table 2: Skeletal Muscle Mitochondrial Function in Middle-Aged Men (6 weeks supplementation)
| Parameter | MitoQ (20 mg/day) | CoQ10 (200 mg/day) | Key Findings | Reference |
| Mitochondrial H2O2 (leak respiration) | Suppressed | Suppressed | Both mildly suppress mitochondrial ROS | |
| Muscle Catalase Expression | Elevated | No significant change | MitoQ may be more effective in upregulating antioxidant defenses | |
| Mitochondrial Respiration | No significant impact | No significant impact | Neither supplement significantly altered overall mitochondrial function | |
| Plasma TBARS & Urine F2-isoprostanes | No significant change | No significant change | No significant change in systemic oxidative stress markers |
Mechanism of Action: Key Signaling Pathways
MitoQ exerts its therapeutic effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress.
The Keap1-Nrf2 Antioxidant Response Pathway
Under conditions of oxidative stress, MitoQ promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes.
Inhibition of the NLRP3 Inflammasome
MitoQ has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to chronic inflammation when dysregulated. By reducing mitochondrial ROS, MitoQ prevents the dissociation of TXNIP from TRX, which in turn inhibits the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of MitoQ.
Human Clinical Trial Protocol for Vascular Function
-
Study Design: Randomized, placebo-controlled, double-blind, crossover study.
-
Participants: Healthy older adults (60-79 years) with evidence of endothelial dysfunction.
-
Intervention: Oral supplementation with MitoQ (20 mg/day) or a matching placebo for 6 weeks. A washout period is implemented before crossing over to the other treatment arm.
-
Primary Endpoint Measurement (Flow-Mediated Dilation):
-
Participants rest in a supine position for 20 minutes in a quiet, temperature-controlled room.
-
The brachial artery is imaged using a high-resolution ultrasound transducer.
-
Baseline brachial artery diameter and blood flow velocity are recorded.
-
A blood pressure cuff on the forearm is inflated to >200 mmHg for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and brachial artery diameter is continuously monitored for 3 minutes.
-
Flow-mediated dilation is calculated as the percentage change in peak artery diameter from the baseline measurement.
-
-
Blinding and Randomization: Pill bottles are coded to blind both participants and investigators. A computer-generated randomization sequence is used to assign participants to treatment order.
In Vitro Assessment of NLRP3 Inflammasome Activation
-
Cell Line: Human THP-1 macrophage-like cells.
-
Methodology:
-
THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Cells are pre-treated with MitoQ at various concentrations for 1 hour.
-
NLRP3 inflammasome is activated by priming with lipopolysaccharide (LPS) followed by stimulation with ATP.
-
Supernatants are collected to measure the levels of IL-1β and IL-18 using ELISA.
-
Cell lysates are collected for Western blot analysis of caspase-1 activation.
-
Alternative Mitochondria-Targeted Therapies
While MitoQ is the most extensively studied, other mitochondria-targeted antioxidants and related therapies are under investigation.
Table 3: Comparison of Mitochondria-Targeted Therapies
| Compound/Therapy | Mechanism of Action | Stage of Development | Key Characteristics |
| MitoQ | Targeted CoQ10 analog, reduces mitochondrial ROS, modulates Nrf2 and NLRP3 pathways. | Clinical trials for various indications. | Orally bioavailable, extensive preclinical and clinical data. |
| SkQ1 | Plastoquinone derivative conjugated to a TPP+ cation, antioxidant. | Clinical trials, primarily for ophthalmic indications. | Similar targeting mechanism to MitoQ. |
| Mito-TEMPO | TPP+-conjugated TEMPO, a superoxide dismutase (SOD) mimetic. | Preclinical and some clinical investigation. | Specifically targets mitochondrial superoxide. |
| SS-31 (Elamipretide) | Aromatic-cationic peptide that targets cardiolipin in the inner mitochondrial membrane. | Late-stage clinical trials. | Stabilizes mitochondrial cristae and improves respiratory chain function. |
| Nicotinamide Riboside (NR) | A precursor to NAD+, which is essential for mitochondrial function. | Commercially available as a supplement, ongoing clinical research. | Boosts cellular NAD+ levels, supporting mitochondrial energy production. |
Conclusion
The available evidence strongly suggests that MitoQ is a potent, orally bioavailable compound with a favorable long-term safety profile. Its ability to selectively target mitochondria and mitigate oxidative stress at its source provides a significant advantage over non-targeted antioxidants like Coenzyme Q10. The modulation of the Keap1-Nrf2 and NLRP3 inflammasome pathways underscores its multifaceted mechanism of action. While further large-scale clinical trials are warranted to fully elucidate its therapeutic potential across a range of diseases, MitoQ represents a promising strategy for combating conditions associated with mitochondrial dysfunction. The rigorous evaluation of its long-term efficacy, as outlined in this guide, provides a robust framework for the development and comparison of future mitochondria-targeted therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Triethylamine-Containing Waste
A comprehensive guide for laboratory professionals on the proper handling and disposal of waste containing triethylamine, ensuring safety and regulatory compliance.
Triethylamine is a flammable, corrosive, and toxic liquid that requires careful management to prevent harm to personnel and the environment.[1][2][3] Adherence to proper disposal procedures is not only a matter of safety but also a legal requirement.
Immediate Safety Protocols for Triethylamine Spills
In the event of a triethylamine spill, immediate and decisive action is crucial.
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and restrict access.[1]
-
Eliminate Ignition Sources: As triethylamine is highly flammable, extinguish all open flames and remove any potential sources of sparks or ignition.[1] Use only non-sparking tools and explosion-proof equipment during cleanup.
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable and harmful vapors.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, protective clothing, and eye protection.
Step-by-Step Disposal Procedure for Triethylamine Waste
The disposal of triethylamine waste must be handled in a systematic and compliant manner.
-
Containment and Absorption: For liquid spills, contain the material to prevent it from entering drains or waterways. Absorb the spill using an inert, non-combustible material such as dry sand, earth, or vermiculite.
-
Waste Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "Triethylamine."
-
Waste Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials such as strong acids and oxidizing agents. The storage area should be secure and have secondary containment.
-
Professional Disposal: Triethylamine waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, regional, and national regulations. Do not attempt to dispose of triethylamine waste down the drain or with regular trash.
Regulatory and Hazard Information
Proper classification and understanding of the hazards associated with triethylamine are critical for safe handling and disposal.
| Data Point | Value | Source |
| EPA Hazardous Waste Number | U404 | |
| RCRA Ignitability Characteristic | D001 | |
| DOT Hazard Class | 3 (Flammable Liquid) | |
| Flash Point | 20 °F (-6.7 °C) | |
| pH | 12.4 (10% solution) |
Experimental Protocols Referenced
While this document provides operational guidance, detailed experimental protocols involving triethylamine should be sourced from peer-reviewed literature or established laboratory safety manuals. The procedures outlined above are based on safety data sheets and hazardous materials guidelines.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of triethylamine-containing waste.
Caption: Workflow for the safe disposal of triethylamine waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of triethylamine-containing waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
